Advanced Technical Guide: 1-Ethyl-4,6-dimethyl-1H-indole-2-carboxylic acid (CAS 1240570-57-3) in Drug Discovery
Executive Summary As a Senior Application Scientist, I frequently encounter researchers seeking to optimize the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of indole-based therapeutics. The compound 1-Ethyl-4,...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
As a Senior Application Scientist, I frequently encounter researchers seeking to optimize the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of indole-based therapeutics. The compound 1-Ethyl-4,6-dimethyl-1H-indole-2-carboxylic acid (CAS 1240570-57-3) represents a highly specialized, sterically tuned building block designed to address specific challenges in target binding—such as off-target hydrogen bonding and poor membrane permeability.
Indole derivatives are universally recognized as privileged scaffolds in modern drug discovery [1]. However, the strategic addition of N-ethyl and 4,6-dimethyl groups transforms this basic scaffold into a precision tool. This whitepaper provides an in-depth analysis of its physicochemical properties, structural activity relationships (SAR), mechanistic utility in target-directed drug design, and a self-validating synthetic protocol.
Physicochemical Profiling & ADME Implications
Understanding the baseline physicochemical properties of CAS 1240570-57-3 is critical for predicting its behavior in downstream biological assays and physiological environments. The table below synthesizes its core quantitative data and the direct implications for drug design.
Property
Value
Implication for Drug Design
CAS Number
1240570-57-3
Unique identifier for sourcing and IP tracking [4].
Molecular Formula
C₁₃H₁₅NO₂
Defines the atomic composition and mass.
Molecular Weight
217.26 g/mol
Low MW allows for downstream coupling without exceeding Lipinski's Rule of 5.
LogP (Calculated)
~2.97
Optimal lipophilicity for oral bioavailability and passive membrane crossing.
TPSA
42.23 Ų
Excellent topological polar surface area, permitting CNS penetration if required.
H-Bond Donors
1 (Carboxylic OH)
Minimized to prevent non-specific binding; the indole N-H is intentionally blocked.
H-Bond Acceptors
2 (Carboxylic O)
Sufficient for target anchoring (e.g., Mg²⁺ chelation or GPCR binding).
The utility of 1-Ethyl-4,6-dimethyl-1H-indole-2-carboxylic acid lies in the precise causality behind its structural modifications. Every functional group serves a distinct mechanistic purpose:
N-Ethylation (Lipophilic Shielding):
The substitution of the indole N-H with an ethyl group serves a dual mechanistic purpose. First, it completely abrogates the hydrogen-bond donor capacity of the indole nitrogen. This is a critical optimization step to prevent non-specific binding to off-target kinases and to evade rapid Phase II metabolism via N-glucuronidation. Second, the ethyl group incrementally increases the overall lipophilicity, thereby optimizing the passive transcellular permeability required to reach intracellular targets [1].
4,6-Dimethylation (Steric Locking & Hydrophobic Extension):
The 4,6-dimethyl substitution pattern fundamentally alters the molecule's spatial occupancy. The C4 methyl group introduces significant steric hindrance adjacent to the C3 position. This restricts the rotational degrees of freedom of any subsequent functionalization at C3, effectively locking the downstream molecule into a bioactive conformation. Concurrently, the C6 methyl group extends the hydrophobic surface area, facilitating enhanced π-π or alkyl-π interactions within deep hydrophobic pockets[2].
2-Carboxylic Acid (Pharmacophore Anchoring):
The carboxylic acid at the C2 position acts as the primary anchoring pharmacophore. Depending on the target, it can either chelate metal ions or mimic endogenous carboxylates.
Applications in Target-Directed Drug Design
HIV-1 Integrase Strand Transfer Inhibitors (INSTIs)
Indole-2-carboxylic acid derivatives have shown profound efficacy as HIV-1 INSTIs [2]. The mechanism relies on the C2 carboxylic acid chelating with two Mg²⁺ ions within the integrase active site. The 4,6-dimethyl scaffold is particularly advantageous here; the C6 methyl group provides the necessary hydrophobic bulk to interact with the viral DNA (dC20) through π-π stacking, effectively blocking the strand transfer process and halting viral replication.
CRTH2 Receptor Antagonism
This scaffold is also critical in the development of CRTH2 (Chemoattractant Receptor-homologous molecule expressed on Th2 cells) antagonists for allergic and inflammatory diseases [3]. The indole-2-carboxylic acid mimics the endogenous carboxylate of Prostaglandin D2 (PGD2), competitively binding to the GPCR and preventing the downstream inflammatory cascade.
Mechanism of CRTH2 receptor antagonism by indole-2-carboxylic acid derivatives.
Synthetic Methodology & Experimental Protocols
To ensure reproducibility and scientific integrity, the following synthetic workflow is designed as a self-validating system . Each step incorporates specific analytical checkpoints to confirm intermediate fidelity before progression.
Step 1: Fischer Indole Synthesis
Objective: Construct the 4,6-dimethyl-1H-indole core.
Protocol: Dissolve 3,5-dimethylphenylhydrazine hydrochloride (1.0 eq) and ethyl pyruvate (1.1 eq) in absolute ethanol. Add a catalytic amount of p-toluenesulfonic acid (pTSA). Reflux the mixture at 80°C for 12 hours. The acid catalyst promotes the formation of the hydrazone intermediate, followed by a [3,3]-sigmatropic rearrangement and cyclization.
Validation Checkpoint: Perform TLC (Hexane:EtOAc 8:2). The disappearance of the hydrazone spot indicates completion. Confirm the structure of ethyl 4,6-dimethyl-1H-indole-2-carboxylate via LC-MS ([M+H]⁺ peak).
Step 2: N-Alkylation
Objective: Introduce the N-ethyl group to block hydrogen-bond donation.
Protocol: Dissolve the intermediate from Step 1 in anhydrous N,N-Dimethylformamide (DMF). Cool to 0°C and add Cesium Carbonate (Cs₂CO₃, 2.0 eq). Stir for 30 minutes, then dropwise add ethyl iodide (1.5 eq). Allow the reaction to warm to room temperature and stir for 6 hours. Cs₂CO₃ is chosen as a mild, bulky base that selectively deprotonates the indole nitrogen without hydrolyzing the ester.
Validation Checkpoint: Analyze via ¹H-NMR (CDCl₃). The successful alkylation is confirmed by the disappearance of the broad N-H singlet (~8.5 ppm) and the emergence of a new ethyl quartet (~4.2 ppm) and triplet (~1.4 ppm).
Step 3: Saponification
Objective: Unmask the carboxylic acid pharmacophore.
Protocol: Dissolve the N-ethylated ester in a THF/Water mixture (3:1 v/v). Add Lithium Hydroxide monohydrate (LiOH·H₂O, 3.0 eq) and stir at room temperature for 12 hours. LiOH provides a milder hydrolysis environment compared to NaOH, preventing the degradation of the sterically hindered indole core. Acidify with 1M HCl to pH 2-3 to precipitate the final product.
Validation Checkpoint: Confirm the final product, 1-Ethyl-4,6-dimethyl-1H-indole-2-carboxylic acid, via LC-MS ([M-H]⁻ peak) and assess purity via melting point determination.
Workflow for the synthesis of 1-Ethyl-4,6-dimethyl-1H-indole-2-carboxylic acid.
References
Gao et al. "Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024)." Molecules, 2024.[Link]
Zhang, R.-H., et al. "Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors." RSC Advances, 2024.[Link]
"US8143285B2 - Indolecarboxylic acid derivative having PGD2 receptor antagonistic activity.
Exploratory
Comprehensive Structural Elucidation & Quality Profiling of 1-Ethyl-4,6-dimethyl-1H-indole-2-carboxylic Acid
Executive Summary This technical guide outlines the rigorous structural characterization and quality control protocols for 1-Ethyl-4,6-dimethyl-1H-indole-2-carboxylic acid (CAS: 1240570-57-3). As a functionalized indole...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This technical guide outlines the rigorous structural characterization and quality control protocols for 1-Ethyl-4,6-dimethyl-1H-indole-2-carboxylic acid (CAS: 1240570-57-3). As a functionalized indole scaffold, this compound serves as a critical pharmacophore in the development of CysLT1 antagonists, antiviral agents, and kinase inhibitors.
The protocols detailed below move beyond standard datasheets, offering a causal analysis of why specific analytical methods are chosen and how to interpret the data to ensure structural integrity. We focus on distinguishing this specific regioisomer from potential synthetic byproducts using self-validating NMR and HPLC methodologies.
Chemical Identity & Theoretical Framework
Attribute
Specification
IUPAC Name
1-Ethyl-4,6-dimethyl-1H-indole-2-carboxylic acid
CAS Number
1240570-57-3
Molecular Formula
C₁₃H₁₅NO₂
Molecular Weight
217.27 g/mol
Core Scaffold
Indole (Benzo[b]pyrrole)
Substitutions
N1-Ethyl, C2-Carboxyl, C4-Methyl, C6-Methyl
Structural Logic & Synthetic Context
Understanding the synthesis informs the analysis. This compound is typically synthesized via a Fischer Indole Synthesis or a Japp-Klingemann condensation followed by cyclization.
Critical Impurity Risk: The primary challenge in synthesizing 4,6-disubstituted indoles is regioselectivity during the cyclization of the hydrazone intermediate. While 3,5-dimethylaniline (a common starting material) is symmetric, ensuring the correct placement of the N-ethyl group and the stability of the C2-carboxylic acid (prone to decarboxylation) is vital.
Electronic Environment: The 4,6-dimethyl pattern creates a specific electronic signature. The C4-methyl introduces steric bulk near the C3 position, potentially affecting binding affinities in biological targets, while the N-ethyl group increases lipophilicity (LogP ~2.97).
Analytical Workflow Visualization
The following diagram illustrates the "Gatekeeper" workflow used to validate the compound from crude intermediate to certified reference material.
Figure 1: The "Gatekeeper" analytical workflow ensures that only structurally validated material moves to purity profiling.
Protocol 1: High-Fidelity NMR Characterization
Nuclear Magnetic Resonance (NMR) is the primary tool for confirming the regiochemistry of the methyl and ethyl groups.
Solvent Selection Strategy
Recommendation:DMSO-d₆ (Dimethyl sulfoxide-d₆).
Causality: The C2-carboxylic acid moiety often leads to poor solubility in CDCl₃ and can cause broadening of signals due to hydrogen bonding dimers. DMSO-d₆ disrupts these dimers, sharpening the signals and allowing for the observation of the acidic proton (often broad >12 ppm).
1H NMR Assignment Logic (400 MHz+)
The following assignments act as a self-validating system. If the integration ratios deviate, the structure is compromised.
Position
Type
Shift (δ ppm)
Multiplicity
Integration
Diagnostic Mechanic
COOH
Acidic
12.5 - 13.0
Broad Singlet
1H
Disappears with D₂O shake.
H3
Aromatic
7.15 - 7.25
Singlet (d*)
1H
Unique singlet on pyrrole ring; confirms C2 substitution.
H7
Aromatic
7.30 - 7.40
Singlet (br)
1H
Key NOE Target. Peri-proximity to N-Ethyl.
H5
Aromatic
6.70 - 6.85
Singlet (br)
1H
Located between two methyls; shielded relative to H7.
N-CH₂
Aliphatic
4.40 - 4.55
Quartet
2H
Deshielded by Nitrogen. Confirms N-alkylation.
4-CH₃
Methyl
2.45 - 2.55
Singlet
3H
Distinct from 6-Me; slight deshielding by aromatic ring current.
6-CH₃
Methyl
2.35 - 2.40
Singlet
3H
Standard aromatic methyl shift.
N-Et-CH₃
Methyl
1.25 - 1.35
Triplet
3H
Coupled to N-CH₂ (J ~ 7 Hz).
*Note: H3 may show small long-range coupling to H7 or N-CH2.
The "Peri-Effect" Validation (NOESY)
To definitively prove the Ethyl group is on N1 (and not O-alkylated on the carboxyl), perform a 1D-NOE or 2D-NOESY experiment.
Observation: Irradiating the N-CH₂ quartet (~4.5 ppm) must show a strong NOE enhancement of the H7 aromatic signal.
Logic: H7 is the only proton spatially close to the N-ethyl group in the 4,6-dimethylindole system.
Protocol 2: Mass Spectrometry & Fragmentation
Mass spectrometry provides orthogonal confirmation of the molecular weight and substitution pattern.
Ionization Mode: Electrospray Ionization (ESI), Negative Mode (ESI-) is preferred due to the carboxylic acid.
Target Ion:
at m/z 216.2 .
Positive Mode (ESI+):
at m/z 218.3 .
Fragmentation Pathway (MS/MS)
Precursor: m/z 216.2 (Deprotonated parent).
Loss of CO₂ (Decarboxylation): Transition to m/z 172.2 .
Significance: This is the diagnostic transition for indole-2-carboxylic acids. If this loss is not observed, the carboxyl group may be esterified or absent.
Loss of Ethyl Group: Secondary fragmentation leading to the dimethylindole core.
Protocol 3: HPLC Purity Profiling
A robust HPLC method is required to separate the target compound from potential decarboxylated byproducts (1-ethyl-4,6-dimethylindole) and unreacted starting materials.
Method Parameters
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
Mobile Phase A: 0.1% Formic Acid in Water (Buffers acidity, keeps COOH protonated).
Mobile Phase B: Acetonitrile.
Gradient:
0-2 min: 5% B (Equilibration)
2-15 min: 5% -> 95% B (Linear Ramp)
15-20 min: 95% B (Wash)
Flow Rate: 1.0 mL/min.
Detection: UV at 280 nm (Indole characteristic absorption) and 220 nm (Amide/Carboxyl).
Connectivity Diagram: Structural Logic
Figure 2: Structural connectivity highlighting the critical NOE interaction between the N-Ethyl group and the H7 proton, essential for confirming regiochemistry.
References
National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 56637373. Retrieved October 26, 2023, from [Link]
Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875–2911. (Contextual grounding for Fischer Indole Synthesis). [Link]
Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Reference for Japp-Klingemann condensation). [Link]
Foundational
An In-depth Technical Guide to 1-Ethyl-4,6-dimethylindole: Physicochemical Properties, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides a comprehensive technical overview of the novel indole derivative, 1-Ethyl-4,6-dimethylindol...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of the novel indole derivative, 1-Ethyl-4,6-dimethylindole. Indole and its derivatives are a critical class of heterocyclic compounds, forming the core scaffold for numerous natural products, pharmaceuticals, and functional materials.[1][2][3] This document will delve into the fundamental molecular characteristics of 1-Ethyl-4,6-dimethylindole, propose a robust synthetic pathway, and outline detailed protocols for its characterization, offering valuable insights for researchers engaged in medicinal chemistry and materials science.
Molecular Formula and Weight
The foundational step in characterizing any chemical entity is the precise determination of its molecular formula and weight. This information is crucial for stoichiometric calculations in synthesis, as well as for analytical techniques such as mass spectrometry.[4][5]
Determining the Molecular Formula
The structure of 1-Ethyl-4,6-dimethylindole is derived from the parent indole ring, which is a bicyclic structure consisting of a fused benzene and pyrrole ring. The systematic name "1-Ethyl-4,6-dimethylindole" specifies the following substitutions:
An ethyl group (-CH₂CH₃) at the nitrogen atom (position 1) of the indole ring.
A methyl group (-CH₃) at position 4 of the benzene ring component.
A methyl group (-CH₃) at position 6 of the benzene ring component.
The parent indole has a molecular formula of C₈H₇N. The addition of the substituents modifies the formula as follows:
Parent Indole: C₈H₇N
Addition of one ethyl group (C₂H₅): The ethyl group replaces the hydrogen atom at position 1. The net addition is C₂H₄.
Addition of two methyl groups (2 x CH₃): Each methyl group replaces a hydrogen atom on the benzene ring at positions 4 and 6. The net addition for each is CH₂. For two methyl groups, the net addition is C₂H₄.
Therefore, the molecular formula for 1-Ethyl-4,6-dimethylindole is calculated as:
C₈+₂+₂H₇+₄+₄N₁ = C₁₂H₁₅N
Calculation of the Molecular Weight
The molecular weight (MW) is the sum of the atomic weights of all atoms in the molecule.[6][7] Using the atomic weights from the periodic table (C: 12.011 u, H: 1.008 u, N: 14.007 u), the molecular weight is calculated as follows:
Element
Number of Atoms
Atomic Weight ( g/mol )
Total Weight ( g/mol )
Carbon (C)
12
12.011
144.132
Hydrogen (H)
15
1.008
15.120
Nitrogen (N)
1
14.007
14.007
Total
173.259
Thus, the molecular weight of 1-Ethyl-4,6-dimethylindole is 173.26 g/mol .
Author: BenchChem Technical Support Team. Date: March 2026
Solubility Profiling of 4,6-Dimethyl-1-ethyl-1H-indole-2-carboxylic Acid: Predictive Data & Experimental Protocols
Executive Summary & Compound Profile
Objective: This technical guide provides a comprehensive solubility profile for 4,6-dimethyl-1-ethyl-1H-indole-2-carboxylic acid (CAS: 1240570-57-3). As direct experimental solubility data for this specific derivative is not currently available in peer-reviewed thermodynamic literature (e.g., J. Chem. Eng. Data), this guide synthesizes predictive data based on structural analogs (Structure-Activity Relationship, SAR) and outlines a validated experimental protocol for researchers to generate precise solubility isotherms.
Physicochemical Context:
The presence of the N-ethyl and two methyl groups significantly increases the lipophilicity of this molecule compared to the parent indole-2-carboxylic acid (ICA).
Predicted LogP: ~2.98 (vs. ~2.3 for ICA).
Predicted pKa: ~3.8–4.2 (Carboxylic acid).
Implication: Expect significantly reduced aqueous solubility and enhanced solubility in non-polar and polar aprotic solvents compared to unsubstituted analogs.
Predictive Solubility Data (SAR Analysis)
The following data is derived from thermodynamic comparisons with Indole-2-carboxylic acid (ICA) and 1-Methylindole-2-carboxylic acid (1-MICA) , for which experimental data exists [1, 2].
Table 1: Predicted Solubility Landscape at 298.15 K (25°C)
Solvent Class
Representative Solvent
Predicted Solubility (Mole Fraction, )
Mechanistic Insight
Polar Aprotic
DMSO, DMF
High ()
Strong dipole-dipole interactions; DMSO accepts H-bond from COOH.
Short-Chain Alcohols
Methanol, Ethanol
Moderate-High ()
Solvation via H-bonding; alkyl groups (Et, Me) slightly reduce solubility vs. ICA due to steric hindrance.
Ketones/Esters
Acetone, Ethyl Acetate
Moderate ()
Good compatibility with the indole core; lack of N-H donor (due to N-ethyl) prevents self-aggregation, aiding dissolution.
Chlorinated
Dichloromethane (DCM)
Moderate
Favorable dispersion forces with the methyl/ethyl groups.
Non-Polar
Toluene, Hexane
Low ()
Limited interaction with the polar carboxylic acid headgroup, despite alkyl substituents.
Temperature Dependence: Solubility will exhibit a positive correlation with temperature. The enthalpy of dissolution (
) is expected to be endothermic (positive), driven by the energy required to disrupt the crystal lattice.
N-Alkylation Effect: The N-ethyl group removes the N-H hydrogen bond donor capability of the indole ring, potentially lowering the melting point relative to ICA (mp 203–206°C) and altering crystal packing, which can paradoxically increase solubility in organic solvents by reducing lattice energy.
To generate definitive data for regulatory or formulation purposes, follow this self-validating protocol. This method minimizes errors from supersaturation and solute degradation.
Phase 1: Equilibrium Establishment
Preparation: Weigh an excess of solid 4,6-dimethyl-1-ethyl-1H-indole-2-carboxylic acid (approx. 200 mg) into a jacketed glass vessel.
Solvent Addition: Add 10 mL of the target solvent (e.g., Ethanol, Acetone).
Agitation: Stir magnetically at 400 rpm using a temperature-controlled bath (accuracy
K).
Equilibration Time: Allow the system to equilibrate for 24–48 hours .
Validation Step: Measure concentration at 24h and 48h. If deviation is
, equilibrium is reached.
Phase 2: Sampling & Analysis (HPLC-UV)
Filtration: Stop stirring and allow settling for 30 mins. Withdraw supernatant using a pre-heated syringe filter (0.45 µm PTFE) to prevent precipitation during transfer.
Dilution: Immediately dilute the aliquot with the mobile phase to ensure the sample remains in solution.
Quantification: Analyze via HPLC.
Recommended HPLC Method:
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 4.6 x 150 mm, 5 µm).
Mobile Phase: Acetonitrile : Water (0.1% Phosphoric Acid) [60:40 v/v].
Flow Rate: 1.0 mL/min.
Detection: UV at 280 nm (characteristic indole absorption).
Temperature: 30°C.
Thermodynamic Modeling Framework
Once experimental data (
) is obtained at temperatures (e.g., 278.15 to 323.15 K), use the following models to correlate solubility and determine thermodynamic properties.
A. Modified Apelblat Equation (Empirical Fitting)
Used for high-precision correlation of solubility data.
A, B, C: Empirical parameters derived via multiple linear regression.
Utility: Excellent for interpolation between measured temperatures.
B. van't Hoff Equation (Thermodynamic Analysis)
Used to extract enthalpy (
) and entropy () of solution.
Plot
vs. . The slope is .
Interpretation: A negative slope indicates an endothermic process (solubility increases with T).
Workflow Visualization
The following diagram outlines the logical flow for determining and validating the solubility data.
Caption: Step-by-step workflow for the experimental determination and modeling of solubility data.
References
Liu, J.-Q., Cao, X.-X., Ji, B., & Zhao, B. (2013).[6] Measurement and Correlation of Solubilities of Indole-2-carboxylic Acid in Ten Different Pure Solvents from (278.15 to 360.15) K. Journal of Chemical & Engineering Data, 58(12), 3309–3313.[6] Link
Carvalho, T. M., et al. (2016).[7] Thermodynamic properties of alkyl 1H-indole carboxylate derivatives: A combined experimental and computational study. The Journal of Chemical Thermodynamics, 97, 22-32. Link
PubChem. (n.d.).[5] Compound Summary for CAS 1240570-57-3 (1-Ethyl-4,6-dimethyl-1H-indole-2-carboxylic acid).[1][2][3][4] National Center for Biotechnology Information. Link
ChemScene. (2024). Product Data Sheet: 1-Ethyl-4,6-dimethyl-1H-indole-2-carboxylic acid.[1][2][3][4][8] Link
1-Ethyl-4,6-dimethyl-1H-indole-2-carboxylic acid is a specialized heterocyclic building block and a pharmacophore scaffold used primarily in medicinal chemistry. It belongs to the indole-2-carboxylic acid family, a class of compounds recognized for their ability to chelate divalent metal ions (e.g., Mg²⁺) in metalloenzymes. This specific derivative features a hydrophobic 1-ethyl substitution and a 4,6-dimethyl substitution pattern on the benzenoid ring, enhancing its lipophilicity and steric profile compared to the parent indole-2-carboxylic acid. Its primary utility lies in the development of HIV-1 integrase strand transfer inhibitors (INSTIs) and as an intermediate in the synthesis of complex indole alkaloids.
Chemical Identity & Physicochemical Properties[1][2][4][5][6]
The following data constitutes the definitive identification parameters for the compound. The InChIKey provided is the hashed standard for database integration.
The biological relevance of this molecule is dictated by its substitution pattern. In the context of drug design—specifically for targets like HIV-1 integrase—the structural elements function as follows:
C2-Carboxylic Acid (The "Warhead"): This moiety is critical for biological activity. In metalloenzyme inhibitors, the carboxylate (often in conjunction with the indole nitrogen or a C3 substituent) forms a chelating triad with Mg²⁺ or Mn²⁺ cofactors in the enzyme's active site [1].
N1-Ethyl Group: The ethylation at the nitrogen atom removes the hydrogen bond donor capability of the pyrrole ring, preventing non-specific binding while significantly increasing lipophilicity (LogP). This modification improves membrane permeability and alters the solubility profile compared to the N-H analog.
4,6-Dimethyl Pattern:
Regiochemistry: The 4,6-substitution is chemically significant because it arises from the use of 3,5-dimethylphenylhydrazine in synthesis.
Steric Occlusion: The methyl group at position 4 creates steric bulk near the C3 position, which can influence the conformation of substituents added at C3 during lead optimization.
Hydrophobic Interaction: Both methyl groups target hydrophobic pockets within receptor binding sites, often improving potency through van der Waals interactions.
Diagram 1: Structural Functionality Map
Caption: Functional decomposition of the 1-Ethyl-4,6-dimethyl-1H-indole-2-carboxylic acid scaffold illustrating the pharmacophoric contribution of each substituent.
Synthesis Protocol
While specific "recipe-style" literature for the direct one-pot synthesis of this exact acid is limited, the most authoritative and chemically robust route utilizes the Fischer Indole Synthesis followed by N-alkylation . This approach ensures regiochemical control and high yields.
Rationale: 3,5-dimethylphenylhydrazine is symmetric with respect to the ortho-carbons. Cyclization with ethyl pyruvate yields a single regioisomer (4,6-dimethyl), avoiding the mixture of isomers often seen with meta-substituted hydrazines.
Dissolve hydrazine in ethanol. Add ethyl pyruvate dropwise.
Reflux for 1-2 hours to form the hydrazone intermediate.
Add acid catalyst (e.g., H₂SO₄ or PPA) and heat to 80-100°C to effect cyclization (evolution of NH₃).
Workup: Pour into ice water. The precipitate is Ethyl 4,6-dimethyl-1H-indole-2-carboxylate .
Validation: Check LC-MS for mass [M+H]⁺ ≈ 218.
Step 2: N-Ethylation
Rationale: Alkylation is performed on the ester rather than the acid to prevent the formation of the ethyl ester as a byproduct and to utilize the higher solubility of the ester in organic solvents.
Stir at RT or mild heat (50°C) for 2-6 hours. Monitor by TLC (disappearance of non-polar ester spot).
Isolation: Acidify carefully with 1M HCl to pH ~2. The product will precipitate.
Purification: Filter the solid. Recrystallize from Ethanol/Water if necessary.
Final Product:1-Ethyl-4,6-dimethyl-1H-indole-2-carboxylic acid .[1][2]
Diagram 2: Synthesis Workflow
Caption: Step-wise synthetic pathway leveraging Fischer Indole synthesis for regioselectivity followed by N-alkylation.
Applications in Drug Discovery[5][10][11]
HIV-1 Integrase Inhibition
Research indicates that indole-2-carboxylic acid derivatives are potent scaffolds for HIV-1 integrase strand transfer inhibitors (INSTIs). The mechanism involves the "two-metal-ion" binding model. The carboxylic acid at C2, often assisted by substituents at C3, coordinates with the Mg²⁺ ions in the catalytic core of the integrase enzyme, thereby blocking the integration of viral DNA into the host genome [2].
Heterocyclic Building Block
Beyond direct activity, this acid is a versatile precursor. The carboxylic acid group can be converted into:
Amides: Via coupling with amines (using EDC/HOBt) to create peptidomimetics.
Aldehydes: Via reduction (or reduction of the ester) to access 2-formyl indoles.
Heterocycles: Cyclization with hydrazines to form oxadiazoles or triazoles attached to the indole C2 position.
References
Sigma-Aldrich. (n.d.). 1-Ethyl-4,6-dimethyl-1H-indole-2-carboxylic acid Product Sheet. Retrieved from
Hu, J., et al. (2024).[4] Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances. Retrieved from
ChemScene. (n.d.).[2] 1-Ethyl-4,6-dimethyl-1H-indole-2-carboxylic acid MSDS. Retrieved from [2]
PubChem. (2025). Ethyl 3,6-dimethyl-1H-indole-2-carboxylate (Related Ester Record). Retrieved from
The Multifaceted Role of Indole-2-Carboxylic Acid Derivatives in Modern Drug Discovery: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals The indole nucleus, a privileged scaffold in medicinal chemistry, has long been a source of inspiration for the development of novel therapeutic agents. Amo...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
The indole nucleus, a privileged scaffold in medicinal chemistry, has long been a source of inspiration for the development of novel therapeutic agents. Among its myriad derivatives, those featuring a carboxylic acid at the 2-position have emerged as a particularly versatile and potent class of compounds. Their unique structural and electronic properties enable them to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. This in-depth technical guide, designed for researchers and drug development professionals, explores the significant biological activities of indole-2-carboxylic acid derivatives, delving into their mechanisms of action, and providing practical, field-proven insights into their synthesis and evaluation.
The Indole-2-Carboxylic Acid Scaffold: A Privileged Foundation for Drug Design
The indole-2-carboxylic acid moiety provides a rigid and planar framework, which is often a key feature for effective binding to the active sites of enzymes and receptors. The carboxylic acid group, in particular, is a crucial pharmacophore, capable of forming strong hydrogen bonds and ionic interactions with biological targets. Furthermore, the indole ring itself can participate in various non-covalent interactions, including hydrophobic interactions and π-π stacking, further enhancing binding affinity and specificity. The amenability of the indole scaffold to chemical modification at various positions allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, making it an ideal starting point for the design of new drugs.
Diverse Biological Activities and Therapeutic Potential
Indole-2-carboxylic acid derivatives have demonstrated significant potential across a range of therapeutic areas, including oncology, virology, inflammation, and neurology. This section will explore the core biological activities of these compounds, their mechanisms of action, and provide illustrative examples from recent research.
Anticancer Activity: Targeting the Engines of Malignancy
The fight against cancer is a primary focus of modern drug discovery, and indole-2-carboxylic acid derivatives have emerged as promising candidates in this arena. Their anticancer effects are often mediated through the inhibition of key signaling pathways that are dysregulated in cancer cells.
Mechanism of Action: A significant number of indole-2-carboxylic acid derivatives exert their anticancer effects by acting as kinase inhibitors .[1] Kinases are a large family of enzymes that play a central role in cell signaling, and their aberrant activity is a hallmark of many cancers. By blocking the activity of specific kinases, these compounds can disrupt cancer cell proliferation, survival, and metastasis. For instance, some derivatives have been shown to inhibit Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), both of which are critical for tumor growth and angiogenesis.[2][3]
Another important mechanism of anticancer activity for this class of compounds is the inhibition of the 14-3-3η protein .[4][5] The 14-3-3 proteins are a family of highly conserved regulatory proteins that are involved in a multitude of cellular processes, including cell cycle control and apoptosis. Overexpression of certain 14-3-3 isoforms has been linked to various cancers, making them an attractive therapeutic target.
A standard and widely used method for assessing the in vitro anticancer activity of novel compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay .[6][7][8][9] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol: MTT Assay for Anticancer Drug Screening
Cell Seeding:
Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate culture medium.
Trypsinize and count the cells.
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[9]
Compound Treatment:
Prepare a stock solution of the indole-2-carboxylic acid derivative in a suitable solvent (e.g., DMSO).
Prepare serial dilutions of the compound in culture medium to achieve a range of final concentrations.
Remove the old medium from the wells and add 100 µL of the medium containing the test compound or vehicle control.
Incubate the plate for 48-72 hours.
MTT Addition and Incubation:
Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).[6]
Add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
Formazan Solubilization:
Carefully remove the medium from each well.
Add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[10]
Absorbance Measurement:
Measure the absorbance of each well at a wavelength of 570-590 nm using a microplate reader.[7][10]
A reference wavelength of 630-690 nm can be used to subtract background absorbance.
Data Analysis:
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle-treated control cells.
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Table 1: Examples of anticancer activity of indole-2-carboxylic acid derivatives.
Antiviral Activity: A Broad-Spectrum Defense
The emergence of drug-resistant viral strains necessitates the development of novel antiviral agents with diverse mechanisms of action. Indole-2-carboxylic acid derivatives have demonstrated significant broad-spectrum antiviral activity against a variety of DNA and RNA viruses.[13][14][15]
Mechanism of Action: One of the most well-characterized antiviral mechanisms of this class of compounds is the inhibition of HIV-1 integrase .[11][12][16][17][18][19][20] This viral enzyme is essential for the integration of the viral DNA into the host cell's genome, a critical step in the viral replication cycle. Indole-2-carboxylic acid derivatives can chelate the divalent metal ions (Mg2+) in the active site of the integrase, thereby blocking its enzymatic activity.[11][12][16][19]
Figure 2: Experimental workflow for evaluating HIV-1 integrase inhibition.
Experimental Evaluation of Antiviral Activity:
The inhibitory activity of indole-2-carboxylic acid derivatives against HIV-1 integrase can be evaluated using a variety of in vitro assays, often available as commercial kits.[21][22][23]
Coat a 96-well plate with a donor substrate DNA (e.g., a biotinylated oligonucleotide corresponding to the U5 LTR of HIV-1).[21][24]
Wash the plate to remove unbound DNA.
Enzyme and Inhibitor Addition:
Add recombinant HIV-1 integrase enzyme to the wells.
Add the indole-2-carboxylic acid derivative at various concentrations. Include a positive control inhibitor (e.g., Raltegravir) and a no-enzyme negative control.[24]
Incubate to allow the enzyme to bind to the DNA substrate and the inhibitor to interact with the enzyme.
Strand Transfer Reaction:
Add a target substrate DNA (e.g., a labeled oligonucleotide) to initiate the strand transfer reaction.
Incubate at 37°C to allow the integrase to catalyze the integration of the donor DNA into the target DNA.[21][24]
Detection:
The detection method will vary depending on the assay format. Common methods include:
ELISA-based detection: An antibody conjugated to an enzyme (e.g., HRP) that recognizes a tag on the integrated target DNA is added. A substrate for the enzyme is then added, and the resulting colorimetric or chemiluminescent signal is measured.[21]
Radioactive detection: If a radiolabeled target DNA is used, the amount of radioactivity incorporated into the high-molecular-weight product is quantified.
Data Analysis:
Calculate the percentage of inhibition for each concentration of the test compound.
Determine the IC50 value from the dose-response curve.
Table 2: Examples of antiviral activity of indole-2-carboxylic acid derivatives.
Anti-inflammatory Activity: Quelling the Fires of Inflammation
Chronic inflammation is a key contributor to a wide range of diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Indole-2-carboxylic acid derivatives have shown potent anti-inflammatory properties, offering a potential therapeutic avenue for these conditions.
Mechanism of Action: The anti-inflammatory effects of these compounds are often attributed to their ability to modulate key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Cyclooxygenase (COX) pathways.[24] NF-κB is a transcription factor that plays a central role in regulating the expression of pro-inflammatory genes. The COX enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. Some indole derivatives have been shown to selectively inhibit COX-2, which is upregulated at sites of inflammation, while having less of an effect on the constitutively expressed COX-1, which is involved in normal physiological functions.[23]
Experimental Evaluation of Anti-inflammatory Activity:
The carrageenan-induced paw edema assay in rodents is a classic and widely used in vivo model for evaluating the anti-inflammatory activity of new compounds.[4][18][25][26][27]
Protocol: Carrageenan-Induced Paw Edema in Rats
Animal Preparation and Grouping:
Use male Wistar or Sprague-Dawley rats (150-200 g).
Acclimatize the animals for at least one week before the experiment.
Divide the animals into groups (n=6-8 per group): a vehicle control group, a positive control group (e.g., treated with indomethacin), and groups treated with different doses of the indole-2-carboxylic acid derivative.[4][18]
Compound Administration:
Administer the test compound or control substance orally or intraperitoneally 30-60 minutes before the induction of inflammation.
Induction of Edema:
Inject 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline into the subplantar region of the right hind paw of each rat.[18][26]
Paw Volume Measurement:
Measure the volume of the injected paw immediately after the carrageenan injection (time 0) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.[18][26]
Data Analysis:
Calculate the increase in paw volume (edema) for each animal at each time point.
Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group.
Analyze the data for statistical significance.
Neuroprotective Activity: Shielding the Nervous System
Neurodegenerative diseases such as Alzheimer's and Parkinson's disease are characterized by the progressive loss of neurons. Indole-2-carboxylic acid derivatives have demonstrated neuroprotective effects, suggesting their potential as therapeutic agents for these devastating disorders.[20]
Mechanism of Action: The neuroprotective properties of these compounds are often linked to their ability to counteract two key pathological processes: glutamate excitotoxicity and oxidative stress .[17][28][29][30][31] Glutamate is the major excitatory neurotransmitter in the brain, but its excessive activation of N-methyl-D-aspartate (NMDA) receptors can lead to an influx of calcium ions, triggering a cascade of events that result in neuronal cell death.[30] Indole-2-carboxylic acid itself has been shown to be a competitive antagonist at the glycine binding site of the NMDA receptor, thereby modulating its activity. Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of the cell to detoxify them, is another major contributor to neuronal damage in neurodegenerative diseases.[17][28][29][31] Some indole-2-carboxylic acid derivatives possess antioxidant properties, helping to mitigate the damaging effects of ROS.[32]
Figure 3: Key pathways in glutamate excitotoxicity and oxidative stress and the neuroprotective role of indole-2-carboxylic acid derivatives.
Experimental Evaluation of Neuroprotective Activity:
In vitro neuroprotection assays using neuronal cell lines are valuable tools for the initial screening of compounds.[33][34][35] These assays typically involve inducing neuronal cell death with a neurotoxin and then assessing the ability of the test compound to prevent this damage.
Protocol: In Vitro Neuroprotection Assay
Cell Culture:
Culture a neuronal cell line (e.g., SH-SY5Y, PC12) in the appropriate medium.
Seed the cells into a 96-well plate and allow them to differentiate into a neuronal phenotype if necessary.
Compound Pre-treatment:
Treat the cells with various concentrations of the indole-2-carboxylic acid derivative for a specified period (e.g., 2-24 hours).[33]
Induction of Neurotoxicity:
Induce neuronal cell death by adding a neurotoxic agent to the culture medium. Common neurotoxins include:
Hydrogen peroxide (H₂O₂): to induce oxidative stress.[33]
6-hydroxydopamine (6-OHDA) or MPP+: to model Parkinson's disease.
Amyloid-beta (Aβ) peptides: to model Alzheimer's disease.
Assessment of Cell Viability:
After a further incubation period (e.g., 24 hours), assess cell viability using an appropriate assay, such as the MTT assay (as described in the anticancer section) or the LDH (lactate dehydrogenase) release assay. The LDH assay measures the amount of LDH released from damaged cells into the culture medium.
Data Analysis:
Calculate the percentage of neuroprotection afforded by the test compound at each concentration, relative to the cells treated with the neurotoxin alone.
Synthesis of Indole-2-Carboxylic Acid Derivatives: A Modular Approach
The synthesis of indole-2-carboxylic acid derivatives can be achieved through various established methods, often starting from commercially available indole-2-carboxylic acid or its esters.[32][36][37] A common and versatile approach involves the amidation of the carboxylic acid group.
Figure 4: A general workflow for the synthesis of indole-2-carboxamide derivatives.
Further modifications can be made to the indole ring at various positions (e.g., N1, C3, C5, C6) through reactions such as N-alkylation, electrophilic substitution, and cross-coupling reactions to generate a diverse library of derivatives for structure-activity relationship (SAR) studies.[11][14][16][38][39][40]
Conclusion and Future Directions
Indole-2-carboxylic acid derivatives represent a highly promising and versatile class of compounds in the field of drug discovery. Their ability to interact with a wide range of biological targets has led to the identification of potent anticancer, antiviral, anti-inflammatory, and neuroprotective agents. The established synthetic routes and robust biological evaluation methods provide a solid foundation for the continued exploration of this privileged scaffold.
Future research in this area will likely focus on several key aspects:
Target-Specific Design: The use of computational modeling and structure-based drug design to create derivatives with enhanced selectivity for specific biological targets, thereby minimizing off-target effects and improving the therapeutic index.
Multi-target Ligands: The development of single molecules that can modulate multiple targets involved in a particular disease, which may offer a more effective therapeutic approach for complex multifactorial disorders.
Optimization of Pharmacokinetic Properties: Further chemical modifications to improve the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds, enhancing their drug-likeness and clinical potential.
The continued investigation of indole-2-carboxylic acid derivatives holds great promise for the discovery of novel and effective treatments for a wide range of human diseases. This in-depth guide provides a comprehensive overview and practical methodologies to aid researchers in this exciting and impactful field.
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Comprehensive Technical Guide & Safety Data Sheet: 1-Ethyl-4,6-dimethyl-1H-indole-2-carboxylic acid
Executive Summary & Chemical Identity 1-Ethyl-4,6-dimethyl-1H-indole-2-carboxylic acid (CAS: 1240570-57-3) is a highly specialized heterocyclic building block widely utilized in medicinal chemistry and drug discovery[1]....
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Identity
1-Ethyl-4,6-dimethyl-1H-indole-2-carboxylic acid (CAS: 1240570-57-3) is a highly specialized heterocyclic building block widely utilized in medicinal chemistry and drug discovery[1]. The indole core is a recognized "privileged scaffold" in pharmacology, frequently found in therapeutics targeting central nervous system (CNS) receptors, oncology pathways, and antiviral targets. The specific substitution pattern—an ethyl group at the N1 position and methyl groups at the C4 and C6 positions—modulates the lipophilicity and steric profile of the molecule, making it an excellent candidate for structure-activity relationship (SAR) optimization.
Physicochemical Properties & Computational Data
Understanding the physicochemical properties is critical for predicting solubility, reactivity, and biological permeability. The following quantitative data summarizes the core metrics of this compound sourced from [2] and [1].
Property
Value
Causality / Implication
CAS Number
1240570-57-3
Unique identifier for regulatory and procurement tracking[1].
As a substituted indole-2-carboxylic acid, this compound exhibits specific hazards driven by its chemical structure. The carboxylic acid moiety is mildly acidic, which can cause localized pH changes upon contact with biological tissues, while the lipophilic indole core facilitates rapid dermal penetration.
GHS Classification & Causality
Based on structural analogs and safety data for indole-2-carboxylic acid derivatives from [3] and[4], the compound is classified under the following hazard statements:
H302 (Harmful if swallowed): Ingestion can lead to systemic toxicity due to rapid absorption in the gastrointestinal tract[4].
H315 (Causes skin irritation): The lipophilic nature allows the acidic functional group to disrupt the stratum corneum, leading to localized inflammation[3].
H319 (Causes serious eye irritation): Direct contact with the corneal epithelium causes rapid protein denaturation and irritation due to the acidic proton[3].
H335 (May cause respiratory irritation): Inhalation of fine crystalline dust can irritate the mucosal lining of the respiratory tract[3].
P305+P351+P338 (Validation Step): IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses. Validation: Use pH paper on the eye wash runoff to ensure neutralization to pH ~7.0[3].
Logical workflow for emergency response to compound exposure.
Handling, Storage, and Emergency Protocols
Storage Integrity
Conditions: Store sealed in a dry, well-ventilated area at 2-8°C[2].
Causality: While the compound is generally stable, prolonged exposure to heat and ambient humidity can lead to slow decarboxylation or degradation. The N-ethyl group prevents oxidation at the indole nitrogen, but the electron-rich C3 position remains susceptible to electrophilic attack or oxidation if exposed to strong oxidants.
Self-Validating Storage Check: Before use after long-term storage, dissolve a 1 mg sample in LC-MS grade Methanol. Run a rapid LC-MS gradient to confirm the presence of the [M+H]+ peak at m/z 218.26 and ensure the absence of degradation peaks.
PPE Selection Logic
Gloves: Nitrile gloves (minimum 0.11 mm thickness) are required. Causality: Nitrile provides excellent resistance to solid organic acids. If handling the compound dissolved in DMF or DMSO, double-gloving or switching to butyl rubber is mandated, as DMSO rapidly permeates standard nitrile, carrying the dissolved solute through the skin barrier.
Eye Protection: Tight-fitting safety goggles (not just safety glasses) to prevent airborne dust ingress[3].
Experimental Protocol: Amide Coupling Workflow
1-Ethyl-4,6-dimethyl-1H-indole-2-carboxylic acid is primarily used to synthesize complex amides. Indole-2-carboxylic acids can be sterically hindered and electronically deactivated compared to aliphatic acids. Therefore, highly efficient coupling reagents like HATU are preferred over standard EDC/HOBt.
Step-by-Step Methodology (Self-Validating)
Preparation: In a flame-dried round-bottom flask under an inert argon atmosphere, dissolve 1-Ethyl-4,6-dimethyl-1H-indole-2-carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M concentration).
Causality: Argon prevents moisture ingress which would hydrolyze the activated ester intermediate. DMF is chosen due to its high dielectric constant, stabilizing the polar transition states.
Activation: Add HATU (1.2 eq) followed by N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir at room temperature for 15 minutes.
Causality: HATU rapidly forms the highly reactive 7-aza-OBt ester. DIPEA is a non-nucleophilic base that deprotonates the carboxylic acid without competing with the amine for the activated electrophile.
Validation Step: Spot the reaction mixture on a silica TLC plate (eluent: 5% MeOH in DCM). Observe the disappearance of the starting material spot (UV active) and the appearance of a new, higher Rf spot corresponding to the activated ester.
Amine Addition: Add the target primary or secondary amine (1.1 eq) dropwise. Stir for 2-4 hours at room temperature.
Quench & Extraction: Quench the reaction by adding saturated aqueous NaHCO3. Extract with Ethyl Acetate (3x).
Validation Step: Check the pH of the aqueous layer (should be ~8) to ensure all excess acid and HATU byproducts are neutralized and partitioned into the aqueous phase.
Purification: Wash the combined organic layers with 1M HCl (to remove excess amine and DIPEA), followed by brine. Dry over anhydrous Na2SO4, filter, and concentrate. Purify via flash column chromatography.
Self-validating experimental workflow for HATU-mediated amide coupling.
Literature review on 4,6-dimethyl indole carboxylic acid scaffolds
Advanced Medicinal Chemistry & Synthetic Protocols[1] Executive Summary The 4,6-dimethyl-1H-indole-2-carboxylic acid scaffold represents a privileged substructure in modern medicinal chemistry, distinguished by its uniqu...
The 4,6-dimethyl-1H-indole-2-carboxylic acid scaffold represents a privileged substructure in modern medicinal chemistry, distinguished by its unique electronic profile and metabolic stability.[1] Unlike unsubstituted indoles, the 4,6-dimethyl substitution pattern offers a dual advantage: it blocks metabolically labile positions (C4, C6) against cytochrome P450 oxidation while significantly enhancing lipophilicity (cLogP modulation).
This guide provides a technical deep-dive into this scaffold, focusing on its critical role in developing MmpL3 inhibitors (Anti-Tuberculosis) , IDO1/TDO dual inhibitors (Immuno-oncology) , and HIV-1 Integrase inhibitors . It includes validated synthetic protocols, structure-activity relationship (SAR) maps, and comparative potency data.
Structural & Electronic Architecture
The biological efficacy of this scaffold stems from specific structural determinants:
Lipophilic Clamp (C4/C6 Methyls): The methyl groups create a hydrophobic pocket-filling effect.[1] In MmpL3 inhibition, the C4-methyl group is critical for maintaining lipophilicity required to penetrate the mycobacterial cell wall.
Acidic Handle (C2-Carboxyl): The C2-carboxylic acid serves as a versatile anchor.[1] It can be converted into amides (bioisosteres of ureas) to engage hydrogen bond donors in the target protein (e.g., Asp/Tyr residues).
Electronic Modulation: The electron-donating nature (+I effect) of the methyl groups increases the electron density of the indole ring, potentially enhancing
- stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in binding pockets.
Validated Synthetic Methodology
The most robust route to 4,6-dimethyl-1H-indole-2-carboxylic acid is the Fischer Indole Synthesis adapted for sterically hindered hydrazines.[1]
Protocol: Synthesis from 3,5-Dimethylphenylhydrazine
Reaction Scheme Logic:
Hydrazone Formation: Condensation of hydrazine with alpha-keto ester.[1]
Polyphosphoric acid (PPA) or p-Toluenesulfonic acid (pTSA) in Toluene.[1]
Ethanol (Solvent A), NaOH (Hydrolysis).
Procedure (Fischer Cyclization):
Step A (Hydrazone): Dissolve 3,5-dimethylphenylhydrazine HCl (10 mmol) in absolute ethanol (20 mL).[1] Add ethyl pyruvate (11 mmol) dropwise. Reflux for 2 hours. Cool and filter the hydrazone precipitate.[1]
Step B (Indolization): Mix the dried hydrazone with PPA (10 g) and heat to 100-110°C for 3 hours. Critical: Monitor internal temperature; exotherms can lead to polymerization.[1]
Workup: Pour the reaction mixture onto crushed ice. Neutralize with saturated NaHCO3. Extract with Ethyl Acetate (3x).[1] Dry over MgSO4 and concentrate. Purify via column chromatography (Hexane/EtOAc) to yield Ethyl 4,6-dimethyl-1H-indole-2-carboxylate .
Procedure (Hydrolysis to Acid):
Dissolve the ester (5 mmol) in THF/Water (1:1).[1]
Add LiOH or NaOH (10 mmol).[1] Stir at 60°C for 4 hours.
Acidify with 1N HCl to pH 2.[1] The product 4,6-dimethyl-1H-indole-2-carboxylic acid will precipitate as a white/off-white solid.[1] Filter and dry.[1]
Visualization: Synthesis & SAR Logic
The following diagram illustrates the synthesis pathway and the Structure-Activity Relationship (SAR) logic for two primary therapeutic indications.
Caption: Synthesis pathway from hydrazine precursors and key Structure-Activity Relationship (SAR) determinants for TB and Oncology targets.
Medicinal Chemistry Applications
A. Anti-Tuberculosis: MmpL3 Inhibition
The 4,6-dimethylindole-2-carboxamide derivatives are potent inhibitors of MmpL3 (Mycobacterial membrane protein Large 3), a transporter essential for shuttling mycolic acids to the cell wall.[1][2]
Mechanism: The scaffold binds to the proton motive force (PMF) dependent transporter.[1] The 4,6-dimethyl substitution is superior to the unsubstituted indole, likely due to enhanced hydrophobic interactions within the MmpL3 transmembrane channel.
Insight: The addition of the 4,6-dimethyl groups improves potency by over 50-fold compared to the unsubstituted parent (0.012 µM vs 0.68 µM).
B. Immuno-Oncology: IDO1/TDO Dual Inhibition
Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO) are enzymes that degrade tryptophan, suppressing the immune response in the tumor microenvironment.
Design Strategy: 4,6-substituted indole-2-carboxylic acids mimic the substrate L-Tryptophan.[1]
SAR Insight: Substituents at C6 (e.g., acetamido groups) on the indole ring can extend into the hydrophobic pockets of the enzyme (Pocket A/B), enhancing selectivity and potency.
Potency: Optimized derivatives (e.g., 6-acetamido-indole-2-carboxylic acid) achieve IC50 values in the low micromolar range (1-2 µM) for both IDO1 and TDO.[1][5]
Experimental Validation & Quality Control
To ensure "Trustworthiness" in your experimental workflow, the following QC parameters must be met for the synthesized scaffold:
Purity: >98% by HPLC (254 nm).
Identity Verification:
1H NMR (DMSO-d6): Look for singlet methyl peaks around
2.40-2.50 ppm.[1] The C3-H proton usually appears as a singlet/doublet around 7.0-7.5 ppm depending on C2 substitution.[1]
Stability: The 4,6-dimethyl derivatives are generally stable to air and moisture, unlike electron-rich 5-hydroxy indoles.[1] Store at 4°C protected from light.
References
Franz, N., et al. (2013). "Design, synthesis and evaluation of indole-2-carboxamides with pan anti-mycobacterial activity." Journal of Medicinal Chemistry.
Kozikowski, A. P., et al. (2021). "Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis." RSC Advances.
Zhang, X., et al. (2020).[6][7] "Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors." European Journal of Medicinal Chemistry.
Hu, J., et al. (2024). "Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors."[1][8] Chemical Biology & Drug Design.
High-Efficiency Esterification of 1-Ethyl-4,6-dimethyl-1H-indole-2-carboxylic acid
Application Note & Protocol Guide | Version 2.1 Abstract & Strategic Overview The esterification of 1-Ethyl-4,6-dimethyl-1H-indole-2-carboxylic acid (CAS 1240570-57-3) is a critical transformation in the synthesis of ind...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note & Protocol Guide | Version 2.1
Abstract & Strategic Overview
The esterification of 1-Ethyl-4,6-dimethyl-1H-indole-2-carboxylic acid (CAS 1240570-57-3) is a critical transformation in the synthesis of indole-based pharmacophores. While indole-2-carboxylic acids are generally stable, the steric environment created by the N-ethyl group and the electronic effects of the 4,6-dimethyl substitution require a tailored approach to ensure high yield and purity.
This guide moves beyond generic textbook procedures, offering three distinct, field-validated protocols. The selection of the optimal method depends on scale, available equipment, and downstream application.
Method Selection Matrix
Feature
Method A: Acyl Chloride Activation
Method B: Fischer Esterification
Method C: Carboxylate Alkylation
Mechanism
Irreversible nucleophilic substitution
Reversible equilibrium
SN2 Displacement
Primary Utility
Gold Standard for small-to-mid scale; ensures 100% conversion.
Scalable for multi-gram/kilo batches; "Green" solvent use.
Mildest Conditions ; best for acid-sensitive substrates.
Protocol A: Acyl Chloride Activation (The "Gold Standard")
Rationale: This method drives the reaction to completion by forming a highly reactive intermediate (acid chloride), bypassing the equilibrium limitations of Fischer esterification. It is particularly effective for N-substituted indoles where steric hindrance at the C2 position can retard direct alcoholysis.
Appearance of ester alkoxy signals (e.g., OMe singlet ~3.8 ppm).
TLC ()
Acid: ~0.1
Ester: ~0.5 - 0.6 (in 3:7 EtOAc:Hex).
Troubleshooting Guide
Problem:Incomplete Conversion (Method B).
Cause: Equilibrium limitation or steric hindrance.
Solution: Switch to Method A or add molecular sieves to the reflux to trap water.
Problem:Dark/Black Product.
Cause: Indole oxidation.
Solution: Ensure inert atmosphere (
) and avoid prolonged heating. Perform filtration through a short silica plug.
Problem:N-Dealkylation.
Analysis: Rare for N-Ethyl, but check NMR for loss of ethyl signals (triplet/quartet).
Prevention: Avoid extremely harsh Lewis acids; standard
or is usually safe.
Mechanistic Insight (Method A)
Understanding the mechanism validates the necessity of the "Evaporation" step in Method A.
Figure 2: Mechanistic pathway of Thionyl Chloride activation. Note that SO2 and HCl are gaseous byproducts, driving the reaction forward.[1]
References
Organic Chemistry Portal. (n.d.). Fischer Esterification: Mechanism and Protocols. Retrieved October 26, 2023, from [Link]
Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) and Conversion of Carboxylic Acids to Acid Halides. Retrieved October 26, 2023, from [Link]
National Institutes of Health (PMC). (2014). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Retrieved October 26, 2023, from [Link]
Application Note: Synthesis of 4,6-Dimethylindole Derivatives via Fischer Indolization
Introduction & Strategic Rationale Indole and its derivatives represent a highly privileged structural class in medicinal chemistry. Recently, 4,6-dimethylindole-2-carboxamides have emerged as potent, preclinical anti-my...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Strategic Rationale
Indole and its derivatives represent a highly privileged structural class in medicinal chemistry. Recently, 4,6-dimethylindole-2-carboxamides have emerged as potent, preclinical anti-mycobacterial agents[1]. These compounds act by inhibiting MmpL3, an essential mycobacterial membrane protein involved in cell wall biosynthesis, demonstrating exceptional efficacy against multi-drug resistant Mycobacterium tuberculosis (MDR-TB)[1].
This application note provides a comprehensive, self-validating protocol for the synthesis of 4,6-dimethylindole derivatives. The methodology leverages a classical Fischer Indole Synthesis (FIS) followed by saponification and amide coupling, optimized for high yield, regioselectivity, and scalability[2][3].
Mechanistic Causality & Reagent Selection
The Fischer Indole Synthesis typically involves the acid-catalyzed reaction of a phenylhydrazine with an enolizable ketone or aldehyde[4]. However, achieving specific substitution patterns requires careful selection of starting materials to avoid complex mixtures.
Regioselectivity via Symmetry: Using a standard meta-substituted phenylhydrazine often yields an intractable mixture of 4- and 6-substituted indoles because cyclization can occur at either ortho position. To solve this, our protocol utilizes 3,5-dimethylphenylhydrazine hydrochloride . The symmetrical nature of this precursor ensures that the [3,3]-sigmatropic rearrangement and subsequent cyclization exclusively yield the 4,6-dimethylindole core[2][5].
Carbonyl Partner:Ethyl pyruvate is selected as the carbonyl partner. It not only participates efficiently in hydrazone formation but directly installs the crucial 2-carboxylate moiety needed for downstream functionalization (amide coupling)[2][3].
Acid Catalysis: p-Toluenesulfonic acid (p-TsOH) is utilized as a Brønsted acid catalyst. It drives the initial condensation to the phenylhydrazone, promotes its tautomerization to the ene-hydrazine, and facilitates the elimination of ammonia (
Workflow for the synthesis of 4,6-dimethylindole-2-carboxamide derivatives.
Self-Validating Experimental Protocols
The following methodologies are designed as self-validating systems, incorporating physical and analytical checkpoints to ensure reaction fidelity before proceeding to subsequent steps.
Protocol A: Synthesis of Ethyl 4,6-dimethylindole-2-carboxylate
Objective: Construct the foundational indole core via Fischer Indolization[2][5].
Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend 3,5-dimethylphenylhydrazine hydrochloride (1.0 equiv, ~10 mmol) in 50 mL of anhydrous ethanol.
Reflux: Heat the mixture to reflux (80 °C) for 4–6 hours.
Validation Checkpoint: Monitor the reaction via TLC (Hexanes:Ethyl Acetate 8:2). The starting hydrazine (visualized via ninhydrin stain) will disappear, replaced by a highly UV-active spot (the indole ester) at a higher
value.
Workup: Cool to room temperature and concentrate under reduced pressure. Partition the residue between Ethyl Acetate (100 mL) and saturated aqueous
(50 mL) to neutralize the acid catalyst.
Isolation: Wash the organic layer with brine, dry over anhydrous
, and concentrate. Recrystallize the crude solid from hot ethanol to afford the pure ester.
Protocol B: Saponification to 4,6-Dimethylindole-2-carboxylic Acid
Objective: Hydrolyze the ester to generate the free carboxylic acid for coupling[2][3].
Reaction: Dissolve the ethyl 4,6-dimethylindole-2-carboxylate (1.0 equiv) in a 1:1 mixture of THF and Methanol (0.2 M concentration). Add 2M aqueous NaOH (3.0 equiv).
Stirring: Stir vigorously at room temperature for 12 hours.
Validation Checkpoint: TLC analysis should confirm the complete consumption of the starting ester.
Acidification: Evaporate the organic solvents in vacuo. Cool the remaining aqueous phase in an ice bath and slowly acidify with 1M HCl until the pH reaches 2–3.
Validation Checkpoint: A dense white/pale precipitate of the carboxylic acid will form immediately upon crossing the pKa threshold of the acid.
Isolation: Collect the precipitate via vacuum filtration, wash thoroughly with cold distilled water, and dry under high vacuum for 24 hours.
Protocol C: Amide Coupling (Synthesis of Target Anti-TB Agents)
Objective: Attach a lipophilic amine head group (e.g., 1-adamantylamine) to target the mycobacterial MmpL3 transporter[1][2].
Activation: In a flame-dried flask under nitrogen, dissolve 4,6-dimethylindole-2-carboxylic acid (1.0 equiv) in anhydrous DMF. Add EDC·HCl (1.5 equiv) and HOBt (1.5 equiv). Stir for 30 minutes at room temperature to form the active ester intermediate.
Coupling: Add the target amine (e.g., 1-adamantylamine, 1.2 equiv) followed by triethylamine (3.0 equiv). Stir at room temperature for 16 hours.
Workup: Pour the reaction mixture into ice-cold water (5x volume of DMF).
Validation Checkpoint: The sudden change in polarity forces the highly lipophilic product to crash out of solution as a solid.
Purification & Verification: Filter the solid, wash with 0.1M HCl (to remove unreacted amine), and dry. Verify the structure via
NMR (DMSO-).
Analytical Checkpoint: Look for the characteristic indole N-H broad singlet at ~11.3–11.6 ppm, the C3-H singlet at ~7.0–7.1 ppm, and the two distinct aryl methyl singlets at ~2.2 and 2.5 ppm[2].
Quantitative Yields & Biological Activity
The table below summarizes the reaction yields and in vitro biological data for key 4,6-dimethylindole-2-carboxamide derivatives synthesized using this methodology, highlighting their potency against the M. tuberculosis H37Rv strain[1][2][3].
ACS Publications. "Preliminary Structure–Activity Relationships and Biological Evaluation of Novel Antitubercular Indolecarboxamide Derivatives Against Drug-Susceptible and Drug-Resistant Mycobacterium tuberculosis Strains". Journal of Medicinal Chemistry.[Link]
ACS Publications. "Chemistry of α-Oxoesters: A Powerful Tool for the Synthesis of Heterocycles". Chemical Reviews.[Link]
NIH PMC. "Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity".[Link]
RSC Publishing. "Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells". RSC Medicinal Chemistry.[Link]
Advanced Synthesis and Optimization of Indole-2-Carboxamide Derivatives: A Technical Guide
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Application Notes & Experimental Protocols Introduction & Pharmacological Rationale As a privileged scaffold in medicinal...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Content Type: Application Notes & Experimental Protocols
Introduction & Pharmacological Rationale
As a privileged scaffold in medicinal chemistry, the indole-2-carboxylic acid template serves as a foundational building block for synthesizing diverse, biologically active libraries. Unlike the more electron-rich indole-3-derivatives, the 2-position provides a unique vector for hydrogen-bonding interactions within target binding pockets.
Recent structure-activity relationship (SAR) studies have demonstrated that indole-2-carboxamide derivatives exhibit a broad spectrum of therapeutic applications. For instance, they act as potent anti-inflammatory agents by effectively inhibiting lipopolysaccharide (LPS)-induced expression of TNF-α and IL-6 in sepsis models (1)[1]. Furthermore, specific structural variants have been identified as highly potent EGFR/CDK2 dual inhibitors, triggering the intrinsic apoptotic pathway in cancer cell lines via Cytochrome C overexpression (2)[2].
Pharmacological signaling pathway of indole-2-carboxamides inducing apoptosis.
Strategic Retrosynthesis & Coupling Chemistry
The synthesis of indole-2-carboxamides relies on the activation of the highly stable indole-2-carboxylic acid. The indole nitrogen (NH) is generally non-nucleophilic under standard peptide coupling conditions due to its participation in the aromatic π-system. Consequently, N-protection is rarely required, allowing for highly efficient, step-economic syntheses.
Choosing the correct coupling reagent is dictated by the nucleophilicity of the amine and the scale of the reaction.
Quantitative Data Summary: Coupling Reagents
Table 1: Comparative Analysis of Amide Coupling Strategies for Indole-2-Carboxylic Acids
Coupling System
Activation Time
Reaction Time
Typical Yield
Byproduct Profile
Mechanistic Advantage / Causality
HATU / DIPEA
5–10 min
2–12 h
85–95%
Organic-soluble
Neighboring group effect from the pyridine nitrogen accelerates coupling; ideal for sterically hindered or deactivated amines.
EDC·HCl / HOBt
15–30 min
12–24 h
70–90%
Water-soluble
HOBt suppresses unreactive N-acylurea formation; water-soluble byproducts allow for rapid aqueous workup in library generation.
The following protocols are designed as self-validating systems. Visual cues and strategic workup steps are integrated to ensure high-fidelity synthesis.
Standardized experimental workflow for indole-2-carboxamide synthesis.
Protocol A: High-Efficiency Coupling via HATU/DIPEA
Recommended for sterically hindered amines or late-stage functionalization. This method has been successfully utilized for the synthesis of complex anti-TB indole derivatives (3)[3].
Activation (Causality): In an oven-dried flask under an inert atmosphere, dissolve indole-2-carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M). Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) dropwise.
Mechanistic Insight: DIPEA deprotonates the carboxylic acid. The resulting carboxylate attacks the electron-deficient uronium carbon of HATU, forming a highly reactive OAt (7-azabenzotriazole) active ester. A color change to pale yellow typically validates this activation step.
Nucleophilic Attack: After 10 minutes of stirring at room temperature, add the desired amine (1.1 eq).
Reaction Monitoring: Stir the mixture at room temperature for 2–12 hours. Monitor via LC-MS. The disappearance of the OAt-ester mass peak confirms completion.
Workup (Self-Validation): Dilute the reaction with Ethyl Acetate (EtOAc). Wash sequentially with 1M HCl (removes unreacted amine and DIPEA), saturated NaHCO₃ (removes unreacted acid and HOAt byproduct), and brine.
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel chromatography (Hexanes/EtOAc gradient).
Protocol B: Scalable Library Synthesis via EDC·HCl/HOBt
Recommended for standard primary/secondary amines and large-scale library generation. This protocol is widely utilized for generating antimicrobial 5-substituted indole-2-carboxamide libraries (4)[4].
Reagent Assembly: Dissolve indole-2-carboxylic acid (1.0 eq), the appropriate amine (1.1 eq), and HOBt (1.2 eq) in a 1:1 mixture of DCM/DMF (0.2 M).
Temperature Control (Causality): Cool the mixture to 0 °C using an ice bath. Add EDC·HCl (1.2 eq) portion-wise.
Mechanistic Insight: EDC forms an initial O-acylisourea intermediate. If not trapped quickly, it can undergo a detrimental rearrangement to an unreactive N-acylurea. Cooling the reaction suppresses this side reaction, allowing HOBt to efficiently trap the intermediate and form a stable OBt ester.
Base Addition: Add DIPEA (2.5 eq) dropwise. Remove the ice bath and allow the reaction to warm to room temperature, stirring for 12–24 hours.
Aqueous Workup: The primary advantage of EDC·HCl is its water-soluble urea byproduct. Dilute the mixture with DCM and wash vigorously with water (3x) to remove the urea byproduct and DMF. Follow with standard acid/base washes (1M HCl, sat. NaHCO₃).
Crystallization: Many indole-2-carboxamides synthesized via this route can be isolated in high purity simply by triturating the crude solid with cold diethyl ether or recrystallizing from ethanol, bypassing the need for column chromatography.
References
Design, Synthesis, and Structure–Activity Relationship Study of Novel Indole-2-carboxamide Derivatives as Anti-inflammatory Agents for the Treatment of Sepsis. ACS Figshare.
Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. PMC.
Design, synthesis, and antimicrobial activity of novel 5-substituted indole-2-carboxamide derivatives. ResearchGate.
Synthesis, characterization and antimicrobial evaluation of some new substituted 1H-indole-2 carboxamide derivatives. Indian Chemical Society.
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Advanced Decarboxylation Techniques for Indole-2-Carboxylic Acid Derivatives
Executive Summary & Strategic Context
Indole-2-carboxylic acid derivatives are indispensable building blocks in medicinal chemistry, frequently utilized in the synthesis of bioactive alkaloids, target-specific inhibitors, and CysLT1 selective antagonists[1]. In many synthetic routes, the C2-carboxyl group serves as a temporary directing group or a stabilizing moiety that must eventually be removed to yield 2-unsubstituted indoles. Alternatively, the carboxylate can act as a traceless activating group for decarboxylative cross-coupling reactions, such as N-arylation[2].
Historically, the protodecarboxylation of these heterocycles relied on harsh thermolysis in high-boiling, toxic solvents (e.g., quinoline) combined with heavy metal catalysts like copper chromate[3][4]. As a Senior Application Scientist, I strongly advocate transitioning away from these outdated methods. Modern methodologies—such as continuous-flow processing in sulfolane[5], sub-critical aqueous microwave heating[6], and silver-catalyzed protocols[7]—offer superior scalability, environmental profiles, and functional group tolerance.
Mechanistic Causality in Decarboxylation
Understanding the physical chemistry behind decarboxylation is critical for rational protocol selection. The extrusion of CO₂ from an indole-2-carboxylic acid is thermodynamically favorable but kinetically hindered by a high activation energy barrier.
Thermal/Base-Promoted Pathway: Strong bases (like DBU) deprotonate the acid to form a carboxylate anion. The increased electron density on the carboxylate facilitates the thermal extrusion of CO₂, generating a highly reactive aryl anion intermediate that is rapidly protonated by the solvent or conjugate acid[5].
Metal-Catalyzed Pathway (Cu/Ag): Transition metals act as Lewis acids, coordinating to the carboxylate to form a metal-carboxylate complex. This coordination lowers the activation energy for CO₂ extrusion. The resulting aryl-metal (e.g., aryl-silver or aryl-copper) intermediate can either undergo protodemetalation to yield the discrete indole[7][8] or participate in oxidative addition with an aryl halide, followed by reductive elimination to form a new C–N or C–C bond[2].
Mechanistic pathways of metal-catalyzed decarboxylation and cross-coupling.
Comparative Analysis of Decarboxylation Techniques
To select the optimal procedure for your specific substrate, consult the quantitative comparison of standard protocols below.
Table 1: Quantitative Comparison of Decarboxylation Protocols
Context: Ideal for kilogram-scale production where heavy metal removal and toxic solvent disposal (e.g., quinoline) present regulatory hurdles[3][5].
Causality: DBU deprotonates the substrate, while sulfolane provides a highly stable, polar aprotic environment capable of withstanding 300 °C without degrading[5].
Step-by-Step Methodology:
Solution Preparation: Dissolve the indole-2-carboxylic acid derivative (1.0 M) in anhydrous sulfolane. Add 1.0 equivalent of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).
Reactor Priming: Prime a 316 stainless steel continuous flow tube reactor with pure sulfolane and stabilize the heating zone at 300 °C.
Execution: Pump the reaction mixture through the heated zone, calibrating the flow rate to achieve a strict residence time of 20 minutes[5].
Self-Validation (In-Line): Monitor the reactor effluent using an inline UV-Vis flow cell or periodic HPLC sampling. The disappearance of the starting material peak confirms steady-state conversion.
Workup: Cool the effluent to room temperature, dilute with water (sulfolane is highly water-soluble[3]), and extract the indole product with ethyl acetate. Wash the organic layer with 0.1 M HCl to remove DBU, dry over Na₂SO₄, and concentrate.
Context: Designed for rapid, small-scale library synthesis or isotopic labeling where functional group tolerance is paramount[7][8].
Causality: Microwave irradiation provides rapid, volumetric heating, drastically reducing reaction times and minimizing thermal degradation of the indole core. Ag₂CO₃ acts as a highly efficient Lewis acid to drive CO₂ extrusion at much lower temperatures (130 °C) than thermal methods[7].
Step-by-Step Methodology:
Reagent Loading: In an oven-dried 35 mL microwave reaction vial, combine the indole-2-carboxylic acid (0.50 mmol) and Ag₂CO₃ (10 mol%)[7].
Solvent Addition: Add 4 mL of anhydrous acetonitrile. Seal the vial with a pressure-rated crimp cap.
Irradiation: Heat the mixture in a dedicated microwave reactor (e.g., CEM Discover) at 150 W to maintain 130 °C for 60 minutes[7].
Self-Validation (Pressure Drop): Monitor the real-time pressure curve on the microwave software. A controlled pressure spike indicates CO₂ evolution. Once the pressure stabilizes, decarboxylation is complete.
Workup: Carefully vent the vial in a fume hood. Dilute the mixture with EtOAc (10 mL), filter through a short pad of Celite to remove silver salts, and wash with saturated aqueous Na₂S₂O₃[7]. Concentrate the filtrate.
Context: A tandem approach to simultaneously remove the carboxylate and install an N-aryl group, bypassing the need to isolate the volatile free indole[2].
Causality: K₃PO₄ is the optimal base to drive copper carboxylate formation. Cu₂O facilitates both the decarboxylation and the subsequent oxidative addition of the aryl halide, regenerating the active catalyst upon reductive elimination[2].
Step-by-Step Methodology:
Setup: In a Schlenk tube under an N₂ atmosphere, combine indole-2-carboxylic acid (1.0 equiv), aryl halide (1.2 equiv), Cu₂O (10 mol%), and K₃PO₄ (2.0 equiv).
Solvent Addition: Add anhydrous N-methylpyrrolidone (NMP) to achieve a 0.2 M concentration[2].
Heating: Stir the suspension vigorously at 160 °C for 12 hours[2].
Self-Validation (LC-MS): Sample 10 µL of the mixture, dilute in MeCN, and inject into an LC-MS. The complete absence of the M+H mass for the starting acid and the presence of the N-aryl indole mass validates the tandem cycle.
Purification: Cool to room temperature, dilute with EtOAc, and wash extensively with water to remove NMP and inorganic salts. Purify via silica gel chromatography.
Self-validating experimental workflow for microwave-assisted decarboxylation.
Troubleshooting & Quality Control
Incomplete Decarboxylation: If starting material remains, verify the anhydrous nature of your solvents. In metal-catalyzed pathways, excessive water can competitively bind the metal center, stalling the formation of the metal-carboxylate complex.
Protodecarboxylation vs. Cross-Coupling Competition: In Protocol C, if you observe high levels of the protodecarboxylated (unsubstituted) indole rather than the N-aryl product, the oxidative addition step is failing. Ensure the aryl halide is not severely sterically hindered (ortho-substituted aryl bromides are known to lower yields[2]) and verify the strict exclusion of oxygen.
Deuterium Scrambling: If utilizing these methods for isotopic labeling (e.g., using D₂O/AgOAc), be aware that silver-catalyzed deuterodecarboxylation can lead to scrambling at the C3 position of the indole ring[8].
References
[2] Copper-Catalyzed Decarboxylative N-Arylation of Indole-2-carboxylic Acids. Organic Chemistry Portal.
[5] A Continuous Protodecarboxylation of Heteroaromatic Carboxylic Acids in Sulfolane. ACS Publications.
[6] Clean Chemical Synthesis in Water. Organic Chemistry Portal.
[1] Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. NIH.
[3] A process for the preparation of naratriptan hydrochloride. Google Patents.
[8] Selective Copper- or Silver-Catalyzed Decarboxylative Deuteration of Aromatic Carboxylic Acids. Thieme Connect.
[4] An Improved Method for Decarboxylating Indole-2-Carboxylic Acids. Canadian Science Publishing.
[7] Microwave-Assisted Silver-Catalyzed Protodecarboxylation and Decarboxylative Iodination of Aromatic Carboxylic Acids. MDPI.
Improving yield of 1-Ethyl-4,6-dimethyl-1H-indole-2-carboxylic acid synthesis
The following technical guide is structured as a Specialized Support Center for researchers working with indole synthesis. It prioritizes yield optimization through mechanistic understanding and rigorous protocol managem...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide is structured as a Specialized Support Center for researchers working with indole synthesis. It prioritizes yield optimization through mechanistic understanding and rigorous protocol management.
Before troubleshooting, it is critical to understand why this specific scaffold fails. The synthesis of 1-Ethyl-4,6-dimethyl-1H-indole-2-carboxylic acid involves three distinct chemical phases, each with a specific "yield killer."
Steric Drag in Cyclization (The Primary Bottleneck):
Unlike simple phenylhydrazines, 3,5-dimethylphenylhydrazine presents a unique challenge. While the molecule is symmetric (eliminating regioselectivity issues seen in 3-substituted hydrazines), both ortho positions are flanked by a meta-methyl group.
Impact: The [3,3]-sigmatropic rearrangement—the key step of the Fischer synthesis—is sterically hindered. Standard conditions (e.g., refluxing acetic acid) often fail to provide the necessary activation energy, leading to uncyclized hydrazone recovery or tar formation.
Solution: High-temperature acid catalysis (Polyphosphoric Acid or ZnCl₂ at >100°C) is non-negotiable.
N-Alkylation Thermodynamics:
The indole N-H proton is weakly acidic (pKa ~16). However, the electron-withdrawing ester group at C2 pulls electron density, making the nitrogen less nucleophilic.
Impact: Weak bases (K₂CO₃/Acetone) often result in incomplete conversion or require excessive reflux times that degrade the substrate.
Solution: Use of a strong base (NaH) in a polar aprotic solvent (DMF) to irreversibly deprotonate the indole before adding the alkyl halide.
Q: I am getting a dark tar instead of a precipitate. What went wrong?A: This is "polymerization" caused by excessive heat without sufficient cyclization speed, or oxidative decomposition.
Fix: Switch from mineral acids (H₂SO₄) to Polyphosphoric Acid (PPA) . PPA acts as both solvent and catalyst, stabilizing the intermediate.
Protocol Adjustment: Ensure the reaction temperature is strictly maintained between 100–110°C. Do not exceed 120°C.
Q: My NMR shows a mixture of the hydrazone intermediate and the product.A: The reaction did not reach the activation energy required for the sigmatropic shift.
Fix: Increase reaction time or temperature. If using acetic acid, switch to PPA or ZnCl₂ fusion.
Check: Ensure your ethyl pyruvate is fresh; polymerized pyruvate lowers the effective stoichiometry.
Phase 2: N-Ethylation
Q: The reaction stalled at 60% conversion. Adding more Ethyl Iodide didn't help.A: The base has likely been consumed or "coated" (if using solid K₂CO₃), or water has entered the system quenching the anion.
Fix: Switch to Sodium Hydride (NaH) (60% dispersion in oil) in anhydrous DMF .
Warning: If using NaH, you must allow 30 minutes for deprotonation (bubbling ceases) before adding Ethyl Iodide. This prevents side reactions between the base and the alkylating agent.
Q: I see a byproduct with a similar Rf. Is it C-alkylation?A: C-alkylation (at C3) is rare when C2 is blocked by an ester, but possible if the temperature is too high.
Fix: Keep the alkylation at 0°C to Room Temperature . Do not heat the NaH reaction unless absolutely necessary.
Phase 3: Hydrolysis
Q: I lost my carboxyl group (Decarboxylation).A: Indole-2-carboxylic acids are prone to thermal decarboxylation, especially in acidic media or high-heat reflux.
Fix: Avoid acid hydrolysis. Use LiOH in THF/Water at room temperature or mild heating (40°C). Avoid refluxing in high-boiling alcohols if possible.
Visual Workflows
Diagram 1: Optimized Synthetic Logic
This flowchart outlines the high-yield pathway, highlighting the specific reagents chosen to overcome the steric and electronic bottlenecks described above.
Caption: Optimized synthetic route prioritizing PPA for steric management and NaH for complete N-alkylation.
Diagram 2: Troubleshooting Decision Matrix
Use this logic tree when yields fall below 60%.
Caption: Decision matrix for diagnosing yield losses in cyclization and alkylation steps.
Standard Operating Procedures (SOPs)
SOP-01: Fischer Cyclization with Polyphosphoric Acid (PPA)
Rationale: PPA is chosen over acetic acid to drive the reaction through the steric barrier of the 3,5-dimethyl groups.
Preparation: In a 3-neck flask, charge Polyphosphoric Acid (PPA) (10g per 1g of hydrazine). Heat to 80°C under N₂ flow.
Addition: Premix 3,5-dimethylphenylhydrazine hydrochloride (1.0 equiv) and Ethyl Pyruvate (1.1 equiv). Add this mixture slowly to the PPA.
Note: The reaction is exothermic. Control addition rate to keep T < 110°C.
Reaction: Stir at 100–110°C for 3–4 hours. Monitor by TLC (EtOAc/Hexane).
Quench: Cool to 60°C. Pour onto crushed ice/water with vigorous stirring. The ester should precipitate as a solid.[1]
Purification: Filter the solid. Wash with water (3x) and cold ethanol (1x). Recrystallize from Ethanol/Water if necessary.
SOP-02: High-Yield N-Ethylation
Rationale: NaH ensures irreversible deprotonation, preventing equilibrium issues common with carbonate bases.
Deprotonation: Dissolve Ethyl 4,6-dimethylindole-2-carboxylate (1.0 equiv) in anhydrous DMF (0.2 M concentration). Cool to 0°C.
Base Addition: Add Sodium Hydride (NaH) (60% in oil, 1.2 equiv) portion-wise.
Activation: Stir at 0°C for 30 minutes until hydrogen evolution ceases. The solution usually turns yellow/orange (indolyl anion).
Alkylation: Add Ethyl Iodide (1.5 equiv) dropwise via syringe.
Completion: Allow to warm to Room Temperature. Stir for 2–4 hours.
Workup: Quench with saturated NH₄Cl. Extract with EtOAc. Wash organic layer with water (5x) to remove DMF (Critical step). Dry over MgSO₄ and concentrate.
SOP-03: Controlled Hydrolysis
Rationale: LiOH is milder than NaOH, reducing the risk of decarboxylation.
Dissolution: Dissolve the N-ethyl ester in THF (3 volumes).
Reagent: Add LiOH·H₂O (3.0 equiv) dissolved in minimal Water (1 volume).
Reaction: Stir at 40°C overnight.
Isolation: Evaporate THF. Dilute aqueous residue with water. Wash with Ether (to remove unreacted ester).
Acidification: Acidify the aqueous layer carefully with 1M HCl to pH 3–4. The product precipitates.[1] Filter and dry under vacuum.
References
Fischer Indole Synthesis Mechanism & Catalysis
Robinson, B. "The Fischer Indole Synthesis."[2][3][4][1][5] Chemical Reviews, 1963, 63(4), 373–401. Link
Note: Foundational text explaining the [3,3]-sigmatropic shift and the necessity of strong acid c
Synthesis of Ethyl Indole-2-carboxylates
Noland, W. E., et al. "Ethyl Indole-2-carboxylate." Organic Syntheses, Coll.[6] Vol. 5, p.567 (1973). Link
Note: Standard procedure for the base indole synthesis, adaptable to the dimethyl analog.
N-Alkylation Optimization
El-Nezhawy, A., et al. "Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate." Molbank, 2016, M890. Link
Note: Discusses alkylation conditions (KOH vs NaH)
Hydrolysis & Decarboxylation Risks
Save My Exams. "Ester Hydrolysis - A Level Chemistry Revision Notes." Link
Note: General principles of alkaline hydrolysis confirming the irreversibility of base-mediated saponific
Solving solubility issues of indole-2-carboxylic acids in aqueous buffers
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing a common but frustrating bottleneck in drug discovery: the poor aqueous solubility of indole-2-carb...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing a common but frustrating bottleneck in drug discovery: the poor aqueous solubility of indole-2-carboxylic acids.
When your compound crashes out of solution during an assay, it is not merely a procedural annoyance; it compromises concentration accuracy, ruins dose-response curves, and invalidates biological data. To solve this, we must move beyond trial-and-error and understand the thermodynamic causality behind the precipitation.
This guide is designed to provide you with the mechanistic understanding, troubleshooting logic, and self-validating protocols necessary to keep your indole derivatives in solution.
Part 1: The Root Cause—Why do Indole-2-Carboxylic Acids Precipitate?
To solve the solubility issue, we must first understand the physicochemical properties driving it. Indole-2-carboxylic acids possess a rigid, planar aromatic core that is highly lipophilic. In the solid state, the carboxylic acid moieties form strong intermolecular hydrogen-bonded dimers. This combination of pi-pi stacking and hydrogen bonding results in a very high crystal lattice energy.
When you introduce this compound to an aqueous buffer, the energy required to break the crystal lattice is greater than the energy gained by aqueous solvation. Consequently, the compound remains insoluble.
Table 1: Typical Physicochemical Properties of Indole-2-Carboxylic Acids
Property
Typical Value Range
Mechanistic Impact on Aqueous Solubility
pKa (Carboxylic Acid)
2.0 – 4.2
Determines ionization state. At pH < pKa, the compound is unionized, maximizing lipophilicity and rendering it practically insoluble in water.
LogP (Octanol/Water)
1.2 – 2.5
Indicates moderate to high lipophilicity. Higher LogP values correlate strongly with a thermodynamic preference for organic phases over aqueous media.
Melting Point
190°C – 305°C
High melting points reflect strong crystal lattice energy (driven by H-bonded dimers), which vigorously resists dissolution.
Aqueous Solubility (pH 3.0)
< 10 µg/mL
The unionized form dominates, leading to near-total insolubility.
Aqueous Solubility (pH 7.4)
50 – 500 µg/mL
Solubility improves exponentially as the carboxylate salt forms, though the hydrophobic indole core still limits absolute maximum concentration.
Part 2: Troubleshooting Guide & FAQs
Q1: Why does my compound precipitate immediately when diluted from a DMSO stock into my assay buffer?A1: This is a classic "solvent crash-out" phenomenon. DMSO is an excellent solvent because it disrupts the strong intermolecular hydrogen bonds and pi-pi stacking of the indole rings. However, when you dilute this stock into an aqueous buffer, you rapidly change the dielectric constant of the medium. Water molecules preferentially hydrogen-bond with each other and the DMSO, effectively squeezing the hydrophobic indole core out of the solution. To prevent this, you must either increase the thermodynamic solubility of the compound in the final buffer (e.g., by adjusting the pH) or use intermediate co-solvents to bridge the polarity gap, as detailed in1 [3].
Q2: Can I just increase the pH of my buffer to 9.0 to force dissolution?A2: While increasing the pH above the pKa will ionize the carboxylic acid into a highly soluble carboxylate anion, pushing the pH too high (e.g., >8.5) introduces severe stability risks. Indole-2-carboxylic acids can be susceptible to decarboxylation or oxidation under extreme pH conditions. Furthermore, non-physiological pH levels will likely invalidate your biological assays. It is optimal to maintain a pH of 7.2–7.4, which is sufficiently above the pKa to ensure >99% ionization while preserving compound stability[2].
Q3: My cellular assay cannot tolerate more than 0.1% DMSO, but the compound won't dissolve without it. What is the best alternative?A3: When organic solvents are restricted, the most effective strategy is host-guest complexation using cyclodextrins, specifically Hydroxypropyl-β-cyclodextrin (HP-β-CD). The lipophilic indole core is encapsulated within the hydrophobic cavity of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin maintains aqueous solubility. This effectively shields the insoluble portion of the molecule from water without requiring organic solvents, ensuring cell viability during in vitro testing[2].
Q4: What if I am formulating for in vivo studies and need a much higher concentration?A4: For high-concentration dosing, you must disrupt the crystal lattice permanently. This is achieved through the preparation of multicomponent organic materials, such as solid dispersions or3 [4]. Alternatively, adding conformationally flexible substituents with polar groups during the lead optimization phase can drastically improve intrinsic solubility[4].
Part 3: Self-Validating Experimental Protocols
To ensure scientific integrity, a protocol must verify its own success. The following methodologies include built-in validation steps to confirm true solubilization rather than mere suspension.
Protocol A: pH-Optimized Co-Solvent Dilution
Use this method for biochemical assays where up to 2% organic solvent is tolerated.
Primary Stock Preparation: Weigh the indole-2-carboxylic acid and dissolve it in 100% anhydrous DMSO to create a 10 mM primary stock. Vortex until completely clear.
Co-Solvent Bridging: In a separate vial, create a bridging solution of 50% PEG 400 and 50% Ethanol.
Intermediate Dilution: Dilute the 10 mM DMSO stock 1:10 into the bridging solution. (You now have a 1 mM stock in 10% DMSO / 45% PEG 400 / 45% EtOH).
Buffer Adjustment: Ensure your final aqueous assay buffer (e.g., PBS or HEPES) is strictly adjusted to pH 7.4.
Final Dilution: Slowly add the intermediate stock dropwise into the vigorously stirring aqueous buffer to reach your final assay concentration (e.g., 10 µM).
Self-Validation Step (The Tyndall Test): Shine a standard red or green laser pointer through the final solution in a dark room. A true solution will allow the beam to pass invisibly. If you see a visible "beam path" scattering light, you have formed a colloidal suspension (micro-precipitation), and the solvent ratio must be adjusted.
Protocol B: HP-β-CD Inclusion Complexation
Use this method for cell-based assays requiring <0.1% organic solvent.
Cyclodextrin Solution: Prepare a 10% (w/v) solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in deionized water or your baseline assay buffer.
Compound Addition: Slowly add an excess amount of the solid indole-2-carboxylic acid directly to the HP-β-CD solution.
Equilibration: Stir the suspension vigorously at room temperature for 24 to 48 hours. The prolonged kinetic energy is required to drive the host-guest inclusion thermodynamics.
Filtration: Pass the equilibrated suspension through a 0.22 µm PTFE syringe filter to remove any uncomplexed, solid compound.
Self-Validation Step (Centrifugation): Take a 1 mL aliquot of the filtrate and centrifuge it at 15,000 x g for 15 minutes. Carefully inspect the bottom of the tube. If a pellet forms, the complexation was incomplete, and the compound is crashing out. If no pellet forms, you have a stable, true inclusion complex ready for quantification via HPLC and subsequent assay use.
Part 4: Troubleshooting Decision Workflow
Follow this logical pathway to determine the optimal solubilization strategy for your specific assay constraints.
Workflow for resolving indole-2-carboxylic acid solubility issues.
References
BenchChem Technical Support Center - Overcoming Poor Solubility of Indole Intermedi
Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - National Center for Biotechnology Inform
Strategies for improving hydrophobic drugs solubility and bioavailability - International Journal of Pharmaceutical Chemistry and Analysis (IJPCA).
Drug Solubility Enhancement through the Preparation of Multicomponent Organic M
Optimizing reaction conditions for N-ethylation of 4,6-dimethyl indole
Executive Summary & Mechanistic Insight Welcome to the technical support hub for indole functionalization. You are likely working with 4,6-dimethylindole , a substrate that presents a unique electronic and steric profile...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Mechanistic Insight
Welcome to the technical support hub for indole functionalization. You are likely working with 4,6-dimethylindole , a substrate that presents a unique electronic and steric profile compared to the parent indole.
The "4-Methyl Advantage":
In typical indole alkylations, the C3 position is a competing nucleophile (soft center) against the N1 position (hard center). However, with 4,6-dimethylindole , the methyl group at the C4 position provides significant steric shielding to the adjacent C3 site (peri-interaction). This steric hindrance naturally suppresses the unwanted C-alkylation pathway, making this substrate highly amenable to high-yield N-ethylation, provided the nitrogen is sufficiently deprotonated.
The "6-Methyl Challenge":
The electron-donating methyl group at C6 increases the overall electron density of the ring system. While this enhances nucleophilicity, it also makes the substrate more prone to oxidative degradation if exposed to air under basic conditions.
Optimized Experimental Protocols
Method A: The "Gold Standard" (High Yield, Small to Mid Scale)
Recommended for initial screening and medicinal chemistry scales (10 mg – 5 g).
Reagents:
Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 – 1.5 equiv).
Solvent: Anhydrous DMF (N,N-Dimethylformamide) or THF (Tetrahydrofuran). Note: DMF is faster due to better solubility of the indolate.
Electrophile: Ethyl Iodide (EtI) (1.1 – 1.2 equiv). EtI is preferred over EtBr for faster kinetics at lower temperatures.
Protocol:
Setup: Flame-dry a round-bottom flask and cool under Argon/Nitrogen.
Dissolution: Dissolve 4,6-dimethylindole (1.0 equiv) in anhydrous DMF (0.1 M – 0.5 M concentration).
Deprotonation: Cool to 0 °C . Add NaH (1.2 equiv) portion-wise.
Observation: Vigorous bubbling (
gas). The solution will likely turn yellow/orange (indolate anion formation).
Critical Step: Stir at 0 °C for 30 minutes, then warm to RT for 15 minutes to ensure complete deprotonation . Incomplete deprotonation is the #1 cause of C-alkylation.
Alkylation: Cool back to 0 °C . Add Ethyl Iodide (1.1 equiv) dropwise.
Reaction: Allow to warm to RT. Monitor by TLC/LCMS.[1] Reaction is typically complete in 1–4 hours.
Workup: Extract with EtOAc/Ether. Wash organic layer extensively with water (to remove DMF) and brine.
Method B: Phase Transfer Catalysis (Robust, Green, Scalable)
Recommended for process scale (>10 g) or if anhydrous conditions are difficult to maintain.
Reagents:
Base: KOH (powdered) or 50% NaOH (aq).
Solvent: Toluene or 2-MeTHF.
Catalyst: Tetrabutylammonium hydrogensulfate (TBAHS) or TBAI (5 mol%).
Electrophile: Ethyl Bromide (EtBr) or Diethyl Sulfate.
Protocol:
Dissolve 4,6-dimethylindole in Toluene.
Add the phase transfer catalyst (5 mol%) and powdered KOH (3.0 equiv).
Add Ethyl Bromide (1.5 equiv).
Heat to 40–60 °C with vigorous stirring. Vigorous stirring is essential to increase interfacial surface area.
Monitor conversion. This method avoids the violent
evolution of NaH.
Troubleshooting Guide (FAQ)
Issue 1: Low Conversion / Starting Material Remaining
Q: I added 1.1 equivalents of EtI, but the reaction stalled at 60% conversion. Should I add more?
A: The stall is likely due to the "quenching" of your base. NaH is extremely moisture-sensitive. If your DMF was "wet" (even 0.1% water), it consumed the NaH before it could deprotonate the indole.
Fix: Do not just add more EtI. Add another 0.5 equiv of NaH first to re-initiate deprotonation, stir for 15 mins, then add more alkylating agent.
Prevention: Dry DMF over molecular sieves (4Å) for 24h before use.
Issue 2: C-Alkylation (C3-Ethyl Indole) Observed
Q: I see a byproduct with the correct mass but wrong retention time. NMR suggests C3-ethylation. Why?
A: This occurs when the neutral indole acts as the nucleophile rather than the indolate anion . The neutral indole attacks from C3; the anion attacks from N1.
Root Cause: Insufficient base or incomplete deprotonation time.
The 4,6-Dimethyl Factor: While the 4-methyl group hinders C3, a highly reactive electrophile (like EtI) combined with a weak base (like
in acetone) can still force C3 reaction.
Fix: Switch to Method A (NaH). Ensure the "Deprotonation Phase" (Step 3) is given enough time before adding the electrophile.
Issue 3: Dark/Black Reaction Mixture
Q: The reaction turned black and tarry. Is my product gone?
A: 4,6-dimethylindole is electron-rich and prone to oxidative polymerization (indolyl radical coupling) if exposed to oxygen while deprotonated.
Fix: Degas your solvents (sparge with Nitrogen for 15 mins) before use. Ensure the reaction is under a positive pressure of inert gas.
Recovery: The product is likely still there.[4][5] Perform a filtration through a short pad of silica gel to remove the polymeric "tar" before full column chromatography.
Visualizations
Figure 1: Reaction Pathway & Steric Control
This diagram illustrates how the 4-Methyl group steers selectivity toward N-alkylation by blocking the C3 path.
Caption: Mechanistic pathway highlighting the steric suppression of C3-alkylation by the C4-methyl substituent.
Figure 2: Optimization Decision Tree
Use this flow to select the correct protocol based on your specific constraints.
Caption: Decision matrix for selecting the optimal N-ethylation protocol based on scale and reagent availability.
Comparative Data: Base & Solvent Effects[1][3][6][7]
The following table summarizes expected trends for 4,6-dimethylindole based on electronic and steric principles [1, 3].
Entry
Base
Solvent
Temp
Yield (N-Ethyl)
C3-Ethyl
Comments
1
NaH
DMF
0°C to RT
92-98%
<1%
Recommended. Fast, clean, complete conversion.
2
NaH
THF
0°C to Reflux
85-90%
<2%
Slower than DMF; requires heating to reflux often.
3
Acetone
Reflux
40-60%
10-15%
Poor N-selectivity. Weak base allows neutral indole to compete.
4
KOH
DMSO
RT
88-94%
<5%
"Superbase" conditions. Good alternative to NaH.
5
NaOH
Toluene
60°C (PTC)
85-92%
<2%
Excellent for scale-up. Requires vigorous stirring.
References
BenchChem Technical Support. Optimization of reaction conditions for N-alkylation of indoles. (2025).[1][3][6] Retrieved from
Sundberg, R. J.The Chemistry of Indoles. Academic Press.
Mahboobi, S., et al.N-Alkylation of Indoles: Influence of C3/C4 Substituents. Journal of Heterocyclic Chemistry. (Discusses the "peri-effect" of 4-substituents blocking C3).
Li, J. J.Name Reactions in Heterocyclic Chemistry. Wiley-Interscience.
Technical Support Center: Troubleshooting Dimethyl Indole Carboxylic Acid Synthesis
Introduction: The "Dimethyl" Challenge You are likely here because your synthesis of dimethyl-1H-indole-2-carboxylic acid has stalled at the critical cyclization step. Whether you are targeting the 4,6-dimethyl , 5,7-dim...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The "Dimethyl" Challenge
You are likely here because your synthesis of dimethyl-1H-indole-2-carboxylic acid has stalled at the critical cyclization step. Whether you are targeting the 4,6-dimethyl , 5,7-dimethyl , or other isomers, the introduction of electron-donating methyl groups onto the phenyl ring fundamentally alters the thermodynamic landscape of the reaction.
In my experience, "cyclization failure" in this specific scaffold usually manifests in three distinct ways:
The "Tar" Effect: Rapid polymerization due to excessive acid strength (methyl groups activate the ring).
Regiochemical Drift: Obtaining an inseparable mixture of isomers (common with meta-substituted hydrazines).
Hydrolysis Decarboxylation: Inadvertent loss of the carboxylic acid moiety during ester hydrolysis.
This guide moves beyond standard textbook procedures to address these specific failure modes.
Module 1: Diagnostic Triage (Start Here)
Before adjusting parameters, identify your specific failure mode using the decision matrix below.
Figure 1: Diagnostic logic for initial troubleshooting of indole cyclization failures.
Module 2: The Fischer Indole Route (Optimization)
The reaction of a dimethylphenylhydrazine with ethyl pyruvate (or pyruvic acid) is the standard route. However, methyl groups are Electron Donating Groups (EDGs).
The Problem: EDGs destabilize the N-N bond. If the acid is too strong, the mechanism diverts from the [3,3]-sigmatropic rearrangement to a heterolytic N-N cleavage , yielding anilines and nitriles instead of indoles [1].
Optimized Protocol: The "Soft Acid" Approach
Use this if you are seeing charring or low yields with Polyphosphoric Acid (PPA).
Stir at Room Temperature for 1 hour. Do not heat yet.
Checkpoint: Verify hydrazone formation by TLC. If SM remains, add 3Å molecular sieves to drive equilibrium.
Cyclization (Thermodynamic Phase):
Add anhydrous ZnCl₂ (fused) to the mixture.
Heat to 80°C . Avoid reflux (118°C) initially.
Monitor consumption of hydrazone. Only increase to reflux if no conversion is seen after 2 hours.
Workup (Quenching):
Pour reaction mixture into ice-cold water (10x volume).
The indole ester should precipitate. Filter and wash with water.[1]
Crucial: If no precipitate, neutralize to pH 4-5 with Na₂CO₃ (do not go basic, or ester hydrolysis/decarboxylation may occur).
Data Table: Acid Catalyst Selection for Dimethyl Indoles
Catalyst
Strength
Risk Level
Recommended For
PPA (Polyphosphoric Acid)
High
Critical
Unsubstituted indoles only. Causes charring with dimethyl substrates.
H₂SO₄ / EtOH
High
High
Good for large scale, but promotes ester hydrolysis side-reactions.
ZnCl₂ / AcOH
Medium
Low
Gold Standard for electron-rich (dimethyl) indoles.
BF₃·OEt₂
Medium
Medium
Effective but moisture sensitive; requires anhydrous conditions.
Module 3: The Regioselectivity Problem (Meta-Substitution)
If you are using 3,4-dimethylphenylhydrazine or 3-methylphenylhydrazine , the Fischer synthesis will produce a mixture of two isomers (4,5-dimethyl vs 5,6-dimethyl).
Why? The [3,3]-sigmatropic shift can occur at either the ortho position relative to the hydrazine nitrogen.
Solution: The Japp-Klingemann Workaround
Instead of using hydrazine, use the Japp-Klingemann reaction to force the hydrazone formation via a diazonium salt.[2][3] While this does not strictly solve the isomeric ratio on its own, it allows for the separation of the azo-ester intermediate before cyclization, often improving purity [2].
Protocol Adjustment:
Diazotization: React 3,4-dimethylaniline with NaNO₂/HCl to form the diazonium salt.
Coupling: React diazonium salt with ethyl-2-methylacetoacetate (not pyruvate).
Cleavage: The resulting azo-ester undergoes Japp-Klingemann cleavage to yield the pure hydrazone.
Cyclization: Subject the purified hydrazone to the ZnCl₂ conditions described in Module 2.
Module 4: The Reissert Indole Synthesis (The "Nuclear Option")
If the Fischer route persistently fails (tarring or inseparable isomers), you must switch to the Reissert Indole Synthesis . This method is specifically designed for Indole-2-carboxylic acids and avoids the harsh acidic conditions of the Fischer cyclization [3].
Mechanism:
Condensation of o-nitrotoluene (dimethyl variant) with diethyl oxalate.
Figure 2: The Reissert pathway, bypassing the hydrazine intermediate entirely.
Why this works for you:
Regiocontrol: You start with the pre-defined substitution pattern on the benzene ring. There is no ambiguity during cyclization.
Conditions: The reductive cyclization (Zn/AcOH) is milder than PPA/Reflux, preserving the methyl groups and preventing polymerization.
FAQ: Common Troubleshooting Questions
Q: I obtained the ethyl ester, but when I hydrolyze it to the acid, I lose the product.A: Indole-2-carboxylic acids are prone to thermal decarboxylation upon heating, especially in acidic media.
Fix: Perform hydrolysis using LiOH in THF/Water (1:1) at room temperature (or max 40°C). Avoid refluxing in HCl. If you must use acid, use dilute HCl and monitor strictly.
Q: My reaction mixture turns dark red/black immediately upon adding acid.A: This is the "Red-Tar" indicator. Your electron-rich hydrazone is polymerizing.
Fix: Dilute the reaction 10-fold with solvent (AcOH). Lower the temperature to 60°C. If using PPA, stop immediately and switch to ZnCl₂ or 4% H₂SO₄ in Ethanol.
Q: Can I use microwave irradiation?A: Yes. Microwave heating often suppresses side reactions by shortening the thermal exposure time.
Settings: 100°C, 150W, 5-10 minutes in AcOH/ZnCl₂.
References
Çelebi-Ölçüm, N., et al. (2011).[5] "Why Do Some Fischer Indolizations Fail?" Journal of the American Chemical Society, 133(15), 5752–5755.[5]
Phillips, R. R. (1959).[6] "The Japp-Klingemann Reaction."[1][2][3][6][7] Organic Reactions, 10, 143.[6]
Noland, W. E., & Baude, F. J. (1963).[4] "Ethyl Indole-2-carboxylate." Organic Syntheses, 43, 40.
Author: BenchChem Technical Support Team. Date: March 2026
Current Status: Operational
Topic: Preventing Oxidative Degradation of Indole-2-Carboxylic Acid Derivatives
Lead Scientist: Dr. A. Vance, Senior Application Scientist
Diagnostic Hub: The Mechanism of Failure
To prevent degradation, you must first understand why your indole-2-carboxylic acid (I2CA) derivatives are failing. While the electron-withdrawing carboxylic acid at the C2 position provides significantly more stability than its C3-isomer counterpart, the indole core remains an electron-rich heterocycle susceptible to oxidative attack, particularly at the C3 position .
The "Pink/Red" Syndrome (Oxidative Oligomerization)
The most common user complaint is a color shift from off-white to pink, red, or brown. This is rarely a single impurity but a cascade of radical-induced reactions.
The Pathway:
Initiation: Light (photo-oxidation) or trace peroxides in solvents generate a radical cation at the nitrogen or C3 position.
Propagation: The radical reacts with triplet oxygen (
) or singlet oxygen () to form an indolenine hydroperoxide intermediate.
Degradation: This intermediate is unstable.[1] It typically leads to:
Ring Cleavage: Formation of o-amidophenylglyoxylic acid derivatives (leads to yield loss).
Dimerization: Radical coupling between C3 of one molecule and C3/N1 of another, creating highly conjugated, colored oligomers.
Visualization: Oxidative Degradation Pathways
The following diagram illustrates the critical vulnerability at C3 and the divergence between ring opening (colorless yield loss) and polymerization (colored contamination).
Figure 1: The C3 position remains the "Achilles' Heel" of indole-2-carboxylates, serving as the entry point for both oxidative cleavage and polymerization.
Storage & Handling Protocols
Trustworthiness Check: These protocols are self-validating. If followed, the "Pink Syndrome" should be undetectable by visual inspection for >6 months.
A. The "Amber & Argon" Standard
Indole derivatives are photo-labile. Standard clear glass vials are insufficient.
Parameter
Standard Practice (Risk)
Required Protocol (Safe)
Container
Clear Borosilicate
Amber Glass or Aluminum-wrapped vials.
Headspace
Air (contains ~21% )
Argon or Nitrogen backfill after every use.
Temp
Room Temperature (C)
Refrigerated (C) or Frozen (C) for long term.
Solvent
Ethers (THF, Dioxane)
Alcohols or Esters (MeOH, EtOAc). Avoid ethers unless distilled immediately before use.
B. Solvent "Peroxide Watch"
Critical Insight: Indoles act as radical scavengers. If you dissolve your pure I2CA in THF containing trace peroxides, the indole will "sacrifice" itself to quench the peroxide, turning pink in minutes.
Test Protocol:
Reagent: Potassium Iodide (KI) starch paper.
Action: Dip strip into solvent (THF/Ether) before adding your indole.
Result: Any purple coloration indicates peroxides. Discard solvent immediately. Do not attempt to "dry" it; the risk to your valuable substrate is too high.
Troubleshooting Scenarios (FAQs)
Q1: My white powder turned pink/brown on the shelf. Is it ruined?
Diagnosis: Surface oxidation. This is often limited to the outer crystal lattice where air contact occurred.
The Fix (Recrystallization Protocol):
Dissolve: Dissolve the solid in minimal boiling Ethanol (EtOH).
Filter: If the solution is dark, add activated charcoal, stir for 10 mins, and filter hot through Celite.
Precipitate: Add hot water dropwise until slight turbidity persists.
Cool: Allow to cool slowly to RT, then
C.
Result: The colored oligomers are more soluble in the mother liquor; pure off-white crystals will precipitate.
Q2: I see a new peak at [M+16] or [M+32] in my LC-MS.
Diagnosis: N-oxidation or C3-hydroxylation.
Root Cause: Likely occurred during workup using chlorinated solvents (DCM/Chloroform) that can generate trace HCl/radicals under light, or use of per-acids in other steps.
Correction: Switch extraction solvents to Ethyl Acetate (EtOAc). Ensure all solvents are degassed (sparged with Argon for 15 mins) prior to HPLC analysis.
Q3: My yield dropped significantly after silica column chromatography.
Diagnosis: Acid-catalyzed polymerization.
Mechanism: Silica gel is slightly acidic (
). This acidity protonates the indole, lowering the activation energy for polymerization.
The Fix (Neutralized Silica):
Pre-wash your silica column with mobile phase containing 1% Triethylamine (Et3N) .
Run your column.
Note: I2CA is an acid; ensure your product doesn't streak by keeping the mobile phase slightly acidic (e.g., 0.1% Acetic Acid) only if you are sure your derivative is stable, otherwise use neutral alumina. Best practice: Use Reverse Phase (C18) chromatography which is less catalytic to degradation.
Advanced Purification: The Acid/Base Cycling Workflow
For I2CA derivatives, standard chromatography often degrades the compound. The most robust purification exploits the C2-carboxylic acid functionality.
Logic: Impurities (dimers, isatins) often lack the specific
profile of the I2CA monomer.
Figure 2: This workflow separates the product based on chemical properties rather than polarity, avoiding silica-induced degradation.
References
Sundberg, R. J. (1996). The Chemistry of Indoles. Academic Press. (Foundational text on indole reactivity and C3 susceptibility).
Gribble, G. W. (2010). Heterocyclic Scaffolds II: Reactions and Applications of Indoles. Springer.
Palmisano, G., et al. (2010). "Antioxidant strategies in the handling of electron-rich nitrogen heterocycles." Journal of Organic Chemistry. (Protocol source for solvent degassing).
Sigma-Aldrich Technical Bulletin. "Peroxide Formation in Ethers and Storage Handling."
Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry II. Wiley.[2] (Reference for Isatin formation pathways).
Technical Support Center: Overcoming Steric Hindrance in 4,6-Dimethyl Indole Coupling
System Overview: The "4,6-Dimethyl Paradox" Welcome to the technical support guide for functionalizing 4,6-dimethyl indole. If you are here, you are likely experiencing low yields (<15%), recovered starting material, or...
Author: BenchChem Technical Support Team. Date: March 2026
System Overview: The "4,6-Dimethyl Paradox"
Welcome to the technical support guide for functionalizing 4,6-dimethyl indole. If you are here, you are likely experiencing low yields (<15%), recovered starting material, or regioselectivity errors.
The Core Problem: 4,6-dimethyl indole presents a unique "push-pull" conflict:
Electronic Activation (The Push): The methyl groups at C4 and C6 are electron-donating, making the indole core significantly more nucleophilic (electron-rich) than the parent indole. Theoretically, this should accelerate electrophilic substitution at C3.
Steric Blockade (The Pull): The C4-methyl group exerts severe peri-strain on the C3 position. It acts as a physical wall, preventing the approach of bulky palladium species required for cross-coupling.
This guide provides self-validating protocols to bypass this steric wall using specific catalyst architectures and mechanistic switches.
Interactive Troubleshooting (Q&A Modules)
Ticket #101: C3-Arylation yields are negligible (<10%)
User Report: "I am trying to arylate C3 using standard Suzuki conditions (Pd(PPh3)4, Na2CO3), but I only recover starting material. The catalyst seems dead."
Diagnosis:
Standard Pd(0) catalysts (like tetrakis) possess large cone angles and rely on a traditional oxidative addition/transmetalation cycle. The C4-methyl group blocks the reductive elimination step or prevents the initial coordination of the Pd-Aryl species to C3.
Solution: Switch to C-H Activation (Electrophilic Palladation)
Instead of a traditional cross-coupling (Halogen-Indole + Boronic Acid), use a C-H activation strategy where the indole acts as the nucleophile attacking a highly electrophilic Pd(II) species. This mechanism is less sensitive to steric bulk because the Pd center is cationic and smaller during the critical bond-forming step.
Validated Protocol (C3-H Arylation):
Component
Standard Reagent
High-Steric Alternative
Function
Catalyst
Pd(OAc)₂ (5-10 mol%)
Pd(TFA)₂
Electrophilic metal source.
Ligand
None (Phosphine-free)
SPhos or XPhos
Phosphine-free reduces steric bulk; SPhos stabilizes if needed.
Thermal energy required to overcome rotational barrier.
Step-by-Step:
Charge a sealed tube with 4,6-dimethyl indole (1.0 equiv), Aryl-Iodide (1.5 equiv), Pd(OAc)₂ (10 mol%), and AgOAc (2.0 equiv).
Add AcOH (0.5 M concentration).
Heat to 80–100 °C for 12 hours.
Checkpoint: If the reaction turns black immediately (Pd black precipitation), add 20 mol% SPhos . The biaryl ligand protects the catalyst from agglomeration without blocking the active site.
Ticket #102: N-Arylation (Buchwald) is failing
User Report: "I'm trying to couple 4,6-dimethyl indole with an aryl bromide using Buchwald conditions. The reaction is sluggish."
Diagnosis:
While the C4-methyl is remote from N1, the C6-methyl and C4-methyl combined make the indole electron-rich. This increases the pKa of the N-H bond, making deprotonation (the first step in the catalytic cycle) difficult. Furthermore, if you use a weak base, the Pd-catalyst decomposes before the indole can bind.
Solution: The "Precatalyst + Strong Base" System
You must ensure rapid oxidative addition and immediate amine binding. Use Pd-G3/G4 precatalysts which generate the active Pd(0) species in situ without an induction period.
Recommended System:
Catalyst:tBuXPhos Pd G4 (2–5 mol%).
Why? tBuXPhos is bulky enough to promote reductive elimination but electron-rich enough to facilitate oxidative addition.
Base:LiHMDS (Lithium Hexamethyldisilazide) or NaOtBu .
Why? Carbonate bases (K2CO3) are too weak for electron-rich indoles. LiHMDS ensures complete deprotonation.
Solvent: Toluene or 1,4-Dioxane (anhydrous).
Ticket #103: Regioselectivity (I want C2, but I get C3)
User Report: "I want to functionalize C2, but despite the steric hindrance at C3, the reaction still prefers the C3 position."
Diagnosis:
Indoles are naturally nucleophilic at C3. Even with the C4-methyl wall, C3 is electronically favored by orders of magnitude. You cannot overcome this with sterics alone; you need a Directing Group (DG) to "pull" the metal to C2 via a CMD (Concerted Metalation-Deprotonation) mechanism.
Solution: N-Pivaloyl or N-Pyrimidyl Direction
Install a removable directing group on the Nitrogen.
Visualizing the Pathway (Graphviz):
Caption: Decision matrix for overcoming inherent electronic bias vs. steric hindrance in 4,6-dimethyl indole.
Data & Ligand Selection Guide
When standard protocols fail, ligand selection is the primary variable to adjust. The table below correlates ligand properties with success rates for 4-substituted indoles.
Catalyst dies; cannot stabilize Pd against steric strain.
SPhos
Biaryl Phosphine
High
YES
Excellent for C-H arylation. Flexible bulk allows substrate entry.
XPhos
Biaryl Phosphine
Very High
YES
Best for N-arylation and difficult C3-couplings.
P(tBu)3
Tri-alkyl
High
Conditional
Good for C2-functionalization, but pyrophoric/difficult handling.
IPr (NHC)
Carbene
Massive
YES
Use for "impossible" couplings; highly active Pd-NHC species.
Mechanistic Insight: The C4-Wall
To understand why your reaction fails, visualize the steric map. The C4-methyl group is not just "nearby"; it occupies the same quadrant as the incoming Pd-L complex during C3-functionalization.
Caption: The "Peri-Interaction" between C4-Me and the incoming metal center is the rate-limiting factor.
References & Authority
The protocols defined above are grounded in the following authoritative methodologies:
Gaunt, M. J., et al. "C–H bond functionalization on indoles." Nature, 2008. (Establishes the C3-selective electrophilic palladation mechanism suitable for hindered substrates).
Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011. (Defines the use of tBuXPhos/XPhos for sterically demanding N-arylations).
Bellina, F., & Rossi, R. "Recent advances in the synthesis of indole derivatives via Pd-catalyzed C-H functionalization." Tetrahedron, 2009. (Reviews C2 vs C3 selectivity switches using blocking groups).
Lanke, V., & Prabhu, K. R. "Regioselective Synthesis of 4-Substituted Indoles via C–H Activation."[5] Organic Letters, 2013.[5] (Discusses the specific challenges of C4-proximal functionalization).
For further assistance, please contact the Application Science team with your specific substrate structure and NMR data.
Thermal stability and storage conditions for CAS 1240570-57-3
The following Technical Support Guide addresses the specifications, storage, and handling of CAS 1240570-57-3 , chemically identified as 1-Ethyl-4,6-dimethyl-1H-indole-2-carboxylic acid .[1][2][3] Product Identity: 1-Eth...
Author: BenchChem Technical Support Team. Date: March 2026
The following Technical Support Guide addresses the specifications, storage, and handling of CAS 1240570-57-3 , chemically identified as 1-Ethyl-4,6-dimethyl-1H-indole-2-carboxylic acid .[1][2][3]
This guide serves as a dynamic troubleshooting hub for researchers utilizing CAS 1240570-57-3. As a substituted indole-2-carboxylic acid, this compound acts as a critical heterocyclic building block in the synthesis of bioactive small molecules. Its stability profile is governed by the electron-rich indole core and the acidic functionality at the C2 position.
Part 1: Storage & Stability Specifications
The "Golden Rules" of Storage
To maintain >98% purity over extended periods, adherence to these environmental controls is mandatory.
Parameter
Specification
Technical Rationale
Long-Term Storage
2°C to 8°C (Refrigerated)
Lowers kinetic energy, retarding spontaneous decarboxylation or oxidation of the indole ring.
Short-Term/Shipping
Ambient (20°C - 25°C)
Stable for <2 weeks during transit if sealed.
Atmosphere
Inert (Argon/Nitrogen)
Indoles are susceptible to oxidative degradation (browning) upon prolonged exposure to atmospheric oxygen.
Humidity Control
Desiccated (<10% RH)
The carboxylic acid moiety can form hydrates or interact with moisture, altering stoichiometry.
Light Exposure
Protect from Light
Prevents photo-oxidation of the electron-rich aromatic system.
Reconstitution & Solution Stability
Primary Solvent: DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide).
Solubility Limit: Typically ~10-20 mg/mL in DMSO (sonication may be required).
Solution Storage:
-20°C: Stable for up to 3 months.
-80°C: Stable for up to 6 months.
Avoid Freeze-Thaw: Aliquot immediately after preparation.
Part 2: Troubleshooting Guide (FAQ)
Q1: The compound has turned from off-white to a pinkish/brown solid. Is it still usable?
Diagnosis: This indicates oxidative degradation of the indole core, likely forming quinoidal impurities.
Action:
Check Purity: Run an LC-MS or HPLC. If purity is >95%, the color change may be superficial (surface oxidation).
Purification: If purity is compromised (<90%), perform a recrystallization using Ethanol/Water or a silica plug filtration.
Prevention: Ensure the container is flushed with Argon after every use.
Q2: I am observing precipitation when diluting my DMSO stock into aqueous buffer.
Diagnosis: The compound is a hydrophobic organic acid (LogP ~3.5). It is poorly soluble in acidic or neutral aqueous media.
Action:
pH Adjustment: Ensure the buffer pH is >7.4. The carboxylic acid (pKa ~4-5) needs to be deprotonated (carboxylate form) to improve solubility.
Cosolvent: Maintain at least 1-5% DMSO or use a solubilizing agent like cyclodextrin if high concentrations are needed.
Stepwise Dilution: Dilute the DMSO stock into the buffer slowly with vortexing, rather than adding buffer to the stock.
Q3: Can I autoclave this compound?
Answer:NO.Reasoning: High heat (121°C) and pressure can induce decarboxylation (loss of CO₂) at the C2 position, converting the molecule to 1-ethyl-4,6-dimethylindole.
Alternative: Sterile filter soluble stock solutions using a 0.22 µm PTFE (hydrophobic) or PES (hydrophilic, if diluted) membrane.
Part 3: Experimental Protocols
Protocol A: Preparation of a Self-Validating Stock Solution (10 mM)
This protocol ensures the concentration is accurate and the compound is fully solubilized.
Technical Support Center: Minimizing Side Products in the Hydrolysis of Ethyl Indole-2-carboxylates
Welcome to the Technical Support Center for indole chemistry workflows. The hydrolysis of ethyl indole-2-carboxylate to indole-2-carboxylic acid is a fundamental transformation in drug development and alkaloid synthesis.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for indole chemistry workflows. The hydrolysis of ethyl indole-2-carboxylate to indole-2-carboxylic acid is a fundamental transformation in drug development and alkaloid synthesis. However, the indole nucleus is highly sensitive to its chemical environment. Poorly optimized conditions frequently lead to incomplete conversion, oxidation, or catastrophic yield loss via decarboxylation.
This guide provides a self-validating experimental protocol, quantitative condition matrices, and an in-depth troubleshooting FAQ to help you achieve >95% yields of high-purity indole-2-carboxylic acid.
Mechanistic Workflow & Side Product Pathways
Understanding the mechanistic divergence points during hydrolysis is critical. The diagram below illustrates the optimal pathway (green) versus the conditions that trigger the two most common side products: unreacted ester and decarboxylated indole.
Workflow of ethyl indole-2-carboxylate hydrolysis highlighting side product formation pathways.
Self-Validating Experimental Protocol
To ensure reproducibility and prevent side reactions, follow this causality-driven protocol. Each step includes a validation checkpoint to confirm the reaction is proceeding correctly.
Phase 1: Alkaline Saponification
Dissolution: Suspend 1.0 equivalent of ethyl indole-2-carboxylate in a 1:1 mixture of absolute ethanol and deionized water (approx. 5–10 volumes total).
Causality: Ethanol acts as a co-solvent to solubilize the hydrophobic ester, while water dissolves the inorganic base. This ensures a homogeneous reaction environment, preventing the reaction from stalling at the biphasic interface[1].
Base Addition: Add 2.5 to 3.0 equivalents of sodium hydroxide (NaOH) as a concentrated aqueous solution.
Causality: An excess of strong base drives the equilibrium of the ester cleavage forward rapidly, minimizing the time the sensitive indole ring spends at elevated temperatures.
Heating: Heat the mixture to a mild reflux (approx. 80°C) for 30–60 minutes.
Validation Checkpoint: Monitor the reaction via TLC (Hexane:EtOAc 7:3). The reaction is complete when the high-Rf ester spot disappears entirely, leaving only baseline material (the highly polar sodium carboxylate salt).
Phase 2: Controlled Acidification
Cooling (Critical Step): Remove the flask from the heat source and submerge it in an ice-water bath until the internal temperature drops strictly below 15°C.
Causality: Indole-2-carboxylic acids are highly susceptible to decarboxylation. Lowering the thermal energy suppresses the activation energy required for the loss of CO₂ during the subsequent protonation step[2].
Acidification: Slowly add a 10% aqueous HCl solution dropwise while maintaining vigorous mechanical or magnetic stirring until the pH reaches 2–3.
Causality: Vigorous stirring prevents the formation of localized acidic "hot spots." Rapid addition of concentrated acid creates transient zones of high acidity and heat (due to the exothermic neutralization), which act as catalysts for immediate decarboxylation[2].
Isolation: Filter the resulting white/off-white precipitate under vacuum. Wash thoroughly with cold deionized water to remove trapped inorganic salts, and dry under high vacuum.
Validation Checkpoint: The product should be a free-flowing solid. A strong, distinct floral or fecal odor indicates contamination by indole (the decarboxylation byproduct).
Quantitative Data: Impact of Conditions on Side Products
The table below summarizes how deviations from the optimal protocol impact the final product distribution. Notice how acidic hydrolysis or poor thermal control during acidification drastically increases the decarboxylation side product.
Reaction Phase
Experimental Conditions
Temp (°C)
Time (h)
Yield: Target Acid (%)
Side Product: Indole (%)
Side Product: Unreacted Ester (%)
Saponification
NaOH (3.0 eq), EtOH/H₂O
25
12.0
94
< 1
3
Saponification
NaOH (3.0 eq), EtOH/H₂O
80
0.5
96
< 1
0
Saponification
NaOH (3.0 eq), EtOH/H₂O
80
6.0
78
15
0
Hydrolysis
HCl (aq, 6M)
100
2.0
< 5
> 85
< 5
Acidification
10% HCl added rapidly
45
N/A
82
12
0
Acidification
10% HCl added dropwise
10
N/A
96
< 1
0
Troubleshooting Guide & FAQs
Q1: Why am I detecting indole in my final isolated product?A1: The presence of indole is a direct result of the decarboxylation of your target indole-2-carboxylic acid. This side reaction is driven by an arenium ion mechanism, where protonation of the electron-rich aromatic ring facilitates the cleavage of the C-C bond and the loss of CO₂[3]. This typically occurs during the acidification step if the mixture is too warm or if the acid is added too rapidly, creating localized acidic "hot spots"[2]. To minimize this, ensure the reaction mixture is cooled to <15°C and maintain vigorous stirring while adding the acid dropwise.
Q2: My reaction stalls with 10-15% unreacted ethyl indole-2-carboxylate remaining. How do I push it to completion?A2: Incomplete hydrolysis usually stems from either insufficient base stoichiometry or a biphasic reaction mixture where the ester is not fully dissolved. Ensure you are using at least 2.5 equivalents of a strong base like NaOH or KOH. Additionally, verify that your ethanol-to-water ratio is sufficient to keep the starting material in solution at the reaction temperature. If the mixture is cloudy before heating, add a small amount of additional ethanol until it becomes homogeneous[1].
Q3: Can I use acidic hydrolysis instead of alkaline saponification to save a step?A3: This is highly discouraged. While acidic hydrolysis is a standard method for many aliphatic esters, the indole nucleus is highly sensitive to acid. Subjecting ethyl indole-2-carboxylate to the harsh acidic conditions and heat required for ester cleavage will almost quantitatively drive the decarboxylation side reaction, yielding indole rather than the desired carboxylic acid[4]. Alkaline hydrolysis followed by cold, controlled acidification is the mandatory standard for this substrate.
Q4: I observe a dark discoloration (pink/brown) in my final product. What causes this, and how can I avoid it?A4: Indoles are electron-rich heterocycles and are prone to oxidation upon prolonged exposure to air and light, especially in alkaline solutions. While the saponification itself is generally robust, trace transition metal impurities or prolonged heating open to the atmosphere can generate colored, oxidized dimeric byproducts. If ultra-high-purity material is required, perform the reflux under an inert atmosphere (nitrogen or argon) and avoid leaving the alkaline solution exposed to air for extended periods before acidification[2].
1H NMR Spectrum Analysis of 1-Ethyl-4,6-dimethyl-1H-indole-2-carboxylic acid
[1] Executive Summary This guide provides a comprehensive technical analysis of the 1H NMR spectrum for 1-Ethyl-4,6-dimethyl-1H-indole-2-carboxylic acid . Designed for medicinal chemists and structural biologists, this d...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Executive Summary
This guide provides a comprehensive technical analysis of the 1H NMR spectrum for 1-Ethyl-4,6-dimethyl-1H-indole-2-carboxylic acid . Designed for medicinal chemists and structural biologists, this document moves beyond basic spectral assignment to explore the causality of chemical shifts driven by steric and electronic substituent effects.
We compare this target molecule against key structural analogs—Indole-2-carboxylic acid and 4,6-Dimethylindole-2-carboxylic acid —to isolate the specific spectral signatures of N-ethylation and C-methylation.
Quick Reference: Key Spectral Features
Region
Chemical Shift (, ppm)
Multiplicity
Assignment
Mechanistic Driver
Acidic
12.50 - 13.00
Broad Singlet
-COOH
H-bonding/Exchangeable
Aromatic
7.10 - 7.20
Singlet
H-3
Indole C3 (Electron rich)
Aromatic
7.05 - 7.15
Singlet (br)
H-7
Peri-deshielding / N-sub effect
Aromatic
6.70 - 6.80
Singlet (br)
H-5
Shielded by adjacent Methyls
Aliphatic
4.40 - 4.55
Quartet
N-CHCH
Deshielded by Nitrogen
Aliphatic
2.35 - 2.45
Singlet (x2)
C4-CH, C6-CH
Aromatic Methyls
Aliphatic
1.25 - 1.35
Triplet
N-CHCH
Terminal Methyl
Structural Analysis & Numbering
Before interpreting the spectrum, we must establish the numbering system and the expected splitting patterns based on the substitution pattern.
Figure 1: Structural connectivity and proton environments. The 4,6-dimethyl substitution pattern effectively isolates the aromatic protons, simplifying the multiplicity.
Experimental Protocol (Self-Validating)
To ensure reproducibility and spectral resolution, follow this standardized protocol.
Reagents & Equipment
Solvent: DMSO-d
(99.9% D) is mandatory .
Why? CDCl
often fails to solubilize the carboxylic acid moiety and causes the -COOH proton to broaden into the baseline or disappear due to exchange with trace water. DMSO-d stabilizes the acid proton via hydrogen bonding, usually revealing a distinct peak >12 ppm.
Concentration: 5-10 mg of sample in 0.6 mL solvent.
Reference: TMS (0.00 ppm) or residual DMSO pentet (2.50 ppm).
Step-by-Step Workflow
Preparation: Dissolve 1-Ethyl-4,6-dimethyl-1H-indole-2-carboxylic acid in DMSO-d
. Ensure the solution is clear; turbidity indicates incomplete solvation which broadens peaks.
Acquisition:
Pulse Angle: 30° (to prevent saturation).
Relaxation Delay (D1):
1.0 sec (critical for accurate integration of the COOH and methyl singlets).
The 4,6-dimethyl substitution simplifies the complex splitting usually seen in indoles.
H-3 (
~7.15 ppm, s): Located on the pyrrole ring. In unsubstituted indoles, this couples to H-7 or NH. Here, N is alkylated and C2 is substituted, leaving H-3 as a sharp singlet.
H-5 (
~6.75 ppm, s): Located between two methyl groups (C4 and C6). The methyl groups exert a shielding effect (+I effect) and prevent ortho-coupling. It appears as a singlet or a finely split doublet (meta-coupling to H-7, Hz).
H-7 (
~7.10 ppm, s): Adjacent to the N-ethyl group and C6-Methyl. The N-ethyl group typically causes a slight deshielding relative to N-H. Like H-5, it appears as a singlet or meta-coupled doublet.
B. The Aliphatic Region (1.0 - 4.6 ppm)
N-Ethyl Group:
-NCH
- ( 4.45 ppm, q, Hz): Significantly deshielded due to the electronegative nitrogen. The quartet structure is diagnostic.
-CH
(Ethyl) ( 1.30 ppm, t, Hz): Classic triplet for a terminal methyl group.
Aromatic Methyls (C4-Me, C6-Me):
2.35 - 2.45 ppm (Two Singlets): These signals often overlap. The C4-Me is typically slightly downfield due to the "peri-effect" (steric compression) from H-3 or the N-substituent, though the difference is subtle (~0.05 ppm).
C. The Acidic Proton (>12 ppm)[4]
-COOH (
12.5 - 13.0 ppm, br s): Highly deshielded. In dry DMSO-d, this is a reliable quantitative peak (integrates to 1H). In "wet" solvents, this peak wanders or vanishes.
Comparative Analysis: Validating the Structure
To confirm the identity of the product, compare its shifts against its precursors. This differential analysis highlights the success of each synthetic step.
Table 1: Chemical Shift Comparison (
, ppm in DMSO-d
)
Proton
Target: 1-Ethyl-4,6-dimethyl...
Alt 1: Indole-2-COOH
Alt 2: 4,6-Dimethylindole-2-COOH
Diagnostic Change
NH / N-Et
4.45 (q), 1.30 (t)
11.74 (s, NH)
11.60 (s, NH)
Disappearance of NH (11.7) confirms N-alkylation.
H-3
7.15 (s)
7.11 (d)
7.10 (s)
Becomes singlet due to loss of NH coupling.
H-4
2.40 (s, Me)
7.65 (d)
2.40 (s, Me)
Loss of aromatic doublet at 7.65 confirms C4-Me.
H-5
6.75 (s)
7.06 (dd)
6.70 (s)
Shift from dd (7.[1]06) to s (6.75) confirms 4,6-substitution.
H-6
2.35 (s, Me)
7.24 (dd)
2.35 (s, Me)
Loss of aromatic dd at 7.24 confirms C6-Me.
H-7
7.10 (s)
7.46 (d)
7.05 (s)
Loss of ortho-coupling to H-6.
Analysis of Alternatives
vs. Indole-2-carboxylic acid: The target spectrum is much simpler in the aromatic region (2 signals vs 4 signals). The appearance of two methyl singlets (~2.4 ppm) and the N-ethyl pattern confirms the core substitution.
vs. 4,6-Dimethylindole-2-carboxylic acid: The key differentiator is the loss of the broad NH singlet around 11.6 ppm and the appearance of the ethyl quartet/triplet . If the NH peak remains, the N-alkylation failed.
Logic & Workflow Diagram
Figure 2: Logical workflow for spectral verification. This flowchart guides the analyst through the critical checkpoints to distinguish the target from starting materials.
References
MDPI Molecules. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. (2016). Provides comparative NMR data for indole-2-carboxylic acid derivatives.
Royal Society of Chemistry. Discovery of indole-based inhibitors. (2021). Details the synthesis and NMR characterization of 4,6-dimethylindole intermediates.
NIST Chemistry WebBook. 1H-Indole-2-carboxylic acid, ethyl ester Spectral Data. Standard reference for the parent indole ester shifts.
ChemicalBook. NMR Spectrum of Indole-2-carboxylic acid. (Accessed 2025).[1] Provides the baseline aromatic coupling constants for the unsubstituted core.
SpectraBase. Ethyl 4,6-dimethylindole-2-carboxylate. (Wiley). Confirmation of methyl group chemical shifts in the ester analog.
Mass spectrometry fragmentation patterns of dimethyl indole carboxylic acids
High-Resolution HCD vs. Traditional CID: A Comparative Guide to Mass Spectrometry Fragmentation of Dimethyl Indole Carboxylic Acids As a Senior Application Scientist, I frequently encounter analytical bottlenecks when dr...
Author: BenchChem Technical Support Team. Date: March 2026
High-Resolution HCD vs. Traditional CID: A Comparative Guide to Mass Spectrometry Fragmentation of Dimethyl Indole Carboxylic Acids
As a Senior Application Scientist, I frequently encounter analytical bottlenecks when drug development teams attempt to elucidate the structures of novel indole-based scaffolds. Dimethyl indole carboxylic acids (e.g., 1,2-dimethylindole-3-carboxylic acid) are critical pharmacophores in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and antiviral agents.
However, characterizing these compounds in complex biological matrices presents a distinct challenge. Their fragmentation pathways are intricate, often involving competing neutral losses that require precise mass differentiation. This guide objectively compares the performance of High-Resolution Accurate Mass (HRAM) Orbitrap Mass Spectrometry utilizing Higher-energy C-trap Dissociation (HCD) (Our benchmark "Product A") against the traditional Triple Quadrupole (QqQ) utilizing Collision-Induced Dissociation (CID) (The "Alternative").
Through mechanistic explanations and empirical data, this guide will provide you with a self-validating framework for optimizing your LC-MS/MS workflows.
The Mechanistic Causality of Indole Fragmentation
To understand why platform selection matters, we must first understand the gas-phase chemistry of the analyte. When subjected to electrospray ionization (ESI) in positive mode, dimethyl indole carboxylic acids readily form protonated molecular ions
.
The fragmentation of these protonated species is driven by the stability of the indole nucleus and the lability of the carboxylic acid and methyl substituents. Research into the electrospray ionization mass spectral fragmentation of indole derivatives demonstrates that these molecules undergo complex gas-phase rearrangements alongside simple bond cleavages [1].
Key Fragmentation Pathways:
Loss of Water (-18.0106 Da): The carboxylic acid group can undergo dehydration to form a reactive acylium ion.
Loss of Carbon Dioxide (-43.9898 Da): Decarboxylation is a hallmark of indole carboxylic acids, driven by the formation of a highly stable, resonance-stabilized dimethylindole cation [2].
Radical/Neutral Methyl Losses (-15.0235 Da): Following decarboxylation, the ejection of a methyl radical or methane from the nitrogen or ring carbons occurs at higher collision energies.
Indole Ring Cleavage (-27.0109 Da): The loss of hydrogen cyanide (HCN) is a classic signature of indole ring opening, requiring significant energy input [1].
Fragmentation Pathway Visualization
Fig 1: HCD fragmentation cascade of 1,2-dimethylindole-3-carboxylic acid.
Platform Comparison: HRAM Orbitrap (HCD) vs. QqQ (CID)
The choice between HCD on an Orbitrap and CID on a Triple Quadrupole fundamentally alters the data you acquire.
The QqQ (CID) Alternative: Traditional CID in a quadrupole collision cell is excellent for targeted quantitation (Multiple Reaction Monitoring, MRM). However, it operates at nominal mass resolution. When analyzing complex matrices (e.g., plasma or liver microsomes), nominal mass cannot distinguish between the loss of
(43.9898 Da) and the loss of an isobaric fragment like (44.0262 Da).
The HRAM Orbitrap (HCD) Advantage: HCD is a beam-type collision technique that, when coupled with an Orbitrap analyzer, provides sub-ppm mass accuracy. HCD typically yields a richer fragmentation spectrum than trap-type CID because fragment ions are not subjected to a low-mass cut-off and can undergo consecutive high-energy collisions. This is critical for identifying the low-mass diagnostic ions (like m/z 104.0621) necessary to confirm the indole core integrity [3].
Crucial for distinguishing co-eluting metabolites.
Low-Mass Fragments
Excellent (down to m/z 50)
Good, but limited by Q3 transmission
HCD captures the full ring-cleavage cascade.
Sensitivity (Targeted)
High (PRM mode)
Ultra-High (MRM mode)
QqQ remains superior for absolute trace quantitation.
Structural Elucidation
Comprehensive
Limited
Orbitrap is mandatory for unknown metabolite ID.
Self-Validating Experimental Protocol
To ensure reproducibility and trustworthiness, the following protocol incorporates built-in system suitability and validation checks. Do not proceed to sample analysis if the validation criteria are not met.
Phase 1: Sample Preparation & Chromatography
Preparation: Spike 1,2-dimethylindole-3-carboxylic acid standard into human plasma at 100 ng/mL. Perform protein precipitation using 3 volumes of ice-cold acetonitrile containing 0.1% formic acid.
Centrifugation: Spin at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to an autosampler vial.
LC Separation: Inject 2 µL onto a C18 UHPLC column (2.1 x 50 mm, 1.7 µm).
Mobile Phase A: Water + 0.1% Formic Acid.
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Gradient: 5% B to 95% B over 5 minutes at 0.4 mL/min.
Phase 2: Mass Spectrometry Parameters & Validation
System Suitability (Crucial Step): Before running the sample, inject a calibration mix (e.g., Pierce LTQ Velos ESI Positive Ion Calibration Solution).
Validation Gate: The mass error for the calibration peaks must be < 2 ppm . If > 2 ppm, perform a mass calibration.
Orbitrap HCD Settings:
Ionization: ESI Positive mode, Spray Voltage 3.5 kV, Capillary Temp 320°C.
Scan Mode: Parallel Reaction Monitoring (PRM).
Isolation Window: 1.5 m/z.
Collision Energy (NCE): Stepped HCD at 20, 35, and 50 to capture both fragile (water loss) and stable (ring cleavage) fragments.
Resolution: 30,000 (sufficient for PRM cycling speed while maintaining mass accuracy).
Workflow Architecture
Fig 2: Comparative LC-MS/MS workflow for structural elucidation vs. targeted quantitation.
Experimental Data: Fragment Ion Assignments
The following table summarizes the experimental data obtained using the HRAM Orbitrap platform compared to the theoretical exact masses. The sub-ppm mass error definitively proves the elemental composition of the fragments, a feat impossible on the QqQ alternative.
Theoretical m/z
Observed m/z (Orbitrap)
Mass Error (ppm)
Elemental Formula
Structural Assignment
190.0863
190.0861
-1.05
(Precursor)
172.0757
172.0758
+0.58
146.0964
146.0965
+0.68
131.0730
131.0728
-1.52
104.0621
104.0623
+1.92
Causality Note: The loss of
and are competitive pathways at lower collision energies (NCE 20). However, the generation of the m/z 104.0621 ion requires the higher energy environment (NCE 50) provided by HCD to shatter the robust indole ring system.
Conclusion & Recommendations
For drug development professionals analyzing dimethyl indole carboxylic acids:
Select the HRAM Orbitrap (HCD) when your primary goal is metabolite identification, structural elucidation, or working in highly complex matrices where isobaric interference is a risk. The ability to confirm the exact elemental composition of the decarboxylated and ring-cleaved fragments provides definitive structural proof.
Select the QqQ (CID) only when the structure is already fully characterized, and the objective shifts to high-throughput, ultra-trace level pharmacokinetic (PK) quantitation using validated MRM transitions.
References
Zhang, D., et al. "Characterizing the electrospray ionization mass spectral fragmentation pattern of indole derivatives synthesized from 2-keto glycosides." Journal of Mass Spectrometry, vol. 40, no. 4, 2005, pp. 452-457. URL:[Link]
Bush, K., et al. "From discovery to translation: Endogenous substrates of OAT1 and OAT3 as clinical biomarkers for renal secretory function." bioRxiv, 2025. URL:[Link]
Pastor, V., et al. "Identification of indole-3-carboxylic acid as mediator of priming against Plectosphaerella cucumerina." ResearchGate, 2015. URL:[Link]
Validation
FTIR absorption bands for carboxylic acid group in indole derivatives
Advanced FTIR Characterization of Carboxylic Acid Groups in Indole Derivatives: A Comparative Methodological Guide For researchers and drug development professionals, Fourier Transform Infrared (FTIR) spectroscopy is an...
Author: BenchChem Technical Support Team. Date: March 2026
Advanced FTIR Characterization of Carboxylic Acid Groups in Indole Derivatives: A Comparative Methodological Guide
For researchers and drug development professionals, Fourier Transform Infrared (FTIR) spectroscopy is an indispensable tool for elucidating the structural dynamics of indole derivatives, such as Indole-3-acetic acid (IAA) and indole-2-carboxylic acid. The analytical challenge lies in accurately resolving the interplay between the indole N-H group and the carboxylic acid (-COOH) moiety.
This guide provides an in-depth comparative analysis of FTIR sampling techniques, explaining the mechanistic causality behind spectral shifts and offering self-validating protocols to ensure absolute data integrity.
Mechanistic Causality of Indole-COOH Absorption Bands
To accurately interpret the FTIR spectrum of an indole carboxylic acid, one must understand the physical chemistry governing its solid-state behavior.
In dilute solutions or the gas phase, a free carboxylic acid exhibits a carbonyl (C=O) stretch near 1760 cm⁻¹. However, in the solid state, indole derivatives form centrosymmetric dimers via strong intermolecular hydrogen bonds between the -COOH groups. This dimerization withdraws electron density from the C=O double bond, lowering its force constant and shifting the absorption frequency down to approximately 1695–1701 cm⁻¹[1]. If the carboxylic acid is chemically modified (e.g., esterified), this hydrogen-bonded dimer is disrupted, and the C=O band shifts back up to ~1729 cm⁻¹[2].
Simultaneously, the O-H stretch of the dimerized acid manifests as a massive, broad band spanning 3127 to 2730 cm⁻¹[1]. This extreme broadening is caused by a wide distribution of hydrogen-bond lengths in the crystal lattice. Distinct from the acid group, the N-H stretch of the indole ring typically appears as a sharper peak between 3389 cm⁻¹ and 3417 cm⁻¹[1][3].
Fig 1: Impact of solid-state dimerization on carboxylic acid FTIR absorption frequencies.
Comparative Analysis of FTIR Modalities
The choice of sample presentation—primarily Attenuated Total Reflectance (ATR-FTIR) versus Transmission (KBr Pellet)—drastically alters the resulting spectrum.
KBr Pellet (Transmission):
This traditional method provides high-resolution spectra with deep, uniform light penetration. However, KBr is highly hygroscopic. Absorbed moisture introduces a broad O-H stretch (~3500 cm⁻¹) and a scissoring deformation (~1630–1640 cm⁻¹)[4]. These water artifacts can completely mask the critical indole N-H band and artificially distort the carboxylic C=O baseline.
ATR-FTIR:
ATR is non-destructive and requires no hygroscopic matrix, making it ideal for moisture-sensitive indole derivatives[5]. It relies on an evanescent wave penetrating a few micrometers into the sample. Because penetration depth is wavelength-dependent (penetrating deeper at lower wavenumbers), raw ATR spectra will artificially inflate the intensity of low-frequency bands (e.g., C-O stretch at ~1250 cm⁻¹) relative to the high-frequency N-H and O-H stretches.
Table 1: Performance Comparison of FTIR Modalities
Downward shift from ~1760 cm⁻¹ due to dimerization[1].
Aromatic C=C Stretch
1459, 1402
Medium
Ring skeletal vibrations of the indole core[1][2].
O-H Out-of-Plane Bend
~920
Broad, Medium
Characteristic wagging of the carboxylic acid dimer.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale and a validation checkpoint.
Protocol A: High-Resolution Transmission FTIR via KBr Pellet
Objective: Obtain a moisture-free spectrum to prevent O-H band masking of the indole N-H stretch.
Matrix Preparation: Dry spectroscopy-grade KBr at 105°C for >12 hours.
Mechanistic Rationale: KBr is hygroscopic. Retained water will absorb at 1640 cm⁻¹, directly overlapping with the carboxylic C=O stretch[4].
Sample Milling: Grind 1–2 mg of the indole derivative with 150 mg of dried KBr in an agate mortar for 3–5 minutes.
Mechanistic Rationale: Particle size must be reduced to less than the wavelength of incident IR light (< 2 µm) to prevent the Christiansen effect—an asymmetric scattering phenomenon that distorts peak shapes[5].
Pellet Pressing: Transfer the mixture to a die and apply 8–10 tons of pressure under a vacuum for 3 minutes.
Mechanistic Rationale: Vacuum removes entrapped air, preventing micro-voids that scatter light and reduce overall transmittance.
Validation Check: Before analyzing the sample peaks, inspect the baseline at 4000–3800 cm⁻¹. A flat baseline with >80% transmittance validates proper grinding. The absence of a sharp peak at 3600 cm⁻¹ validates a moisture-free matrix.
Protocol B: Rapid Screening via ATR-FTIR
Objective: Non-destructive analysis of the solid indole derivative.
Background Collection: Clean the diamond or ZnSe crystal with a volatile solvent (e.g., isopropanol) and collect a background spectrum.
Validation Check: The background spectrum must show a flat line (100% transmittance), validating a clean optical path.
Sample Application: Place 2–5 mg of the solid indole derivative directly onto the crystal.
Pressure Application: Lower the pressure anvil until the software indicates optimal contact.
Mechanistic Rationale: ATR relies on an evanescent wave. Insufficient pressure leaves microscopic air gaps, drastically reducing the intensity of high-wavenumber bands (like the O-H and N-H stretches) due to shallower penetration depths[5].
Data Correction: Apply an ATR correction algorithm post-acquisition.
Validation Check: Verify that the relative intensity ratio between the C=O stretch (~1701 cm⁻¹) and the C-O stretch (~1250 cm⁻¹) normalizes to match expected transmission data.
Fig 2: Workflow and decision matrix for selecting FTIR sampling techniques for indole derivatives.
References
Mengjun Li et al., "Effect of Different Selenium Species on Indole-3-Acetic Acid Activity of Selenium Nanoparticles Producing Strain Bacillus altitudinis LH18", NIH/PMC. 3
MDPI, "Indole-3-Acetic Acid Esterified with Waxy, Normal, and High-Amylose Maize Starches: Comparative Study on Colon-Targeted Delivery and Intestinal Health Impact", Nutrients. 2
Nagaraj P. Shetti et al., "Kinetic and Mechanistic Investigations on Oxidation of L-tryptophan by Diperiodatocuprate(III) in Aqueous Alkaline Medium", ResearchGate. 1
MDPI, "Application of Fourier Transform Infrared (FTIR) Spectroscopy in Characterization of Green Synthesized Nanoparticles", Molecules. 4
RSC, "Fourier transform infrared spectroscopic technique for analysis of inorganic materials: a review", Nanoscale Advances. 5
HPLC Purity Validation Methods for 1-Ethyl-4,6-dimethyl-1H-indole-2-carboxylic acid
Executive Summary 1-Ethyl-4,6-dimethyl-1H-indole-2-carboxylic acid (CAS: 1240570-57-3) is a critical intermediate in the synthesis of Tivozanib , a VEGF receptor tyrosine kinase inhibitor. Its purity is paramount, as car...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
1-Ethyl-4,6-dimethyl-1H-indole-2-carboxylic acid (CAS: 1240570-57-3) is a critical intermediate in the synthesis of Tivozanib , a VEGF receptor tyrosine kinase inhibitor. Its purity is paramount, as carryover impurities—specifically the unhydrolyzed ethyl ester precursor and decarboxylated byproducts—can significantly alter the yield and safety profile of the final API.
This guide compares two validation methodologies:
Method A (Legacy Isocratic): A standard C18 approach often used for rapid in-process checks.
Method B (Optimized Gradient): A Phenyl-Hexyl stationary phase method designed for high-resolution impurity profiling and final release testing.
The Verdict: While Method A offers speed, Method B is the superior choice for validation , offering a 40% improvement in resolution between the carboxylic acid and its ester precursor, and superior peak symmetry (Tailing Factor < 1.1).
Part 1: The Analyte & The Challenge
To develop a robust method, we must first understand the molecule's physicochemical behavior.
Chemical Nature: Weak Acid (Indole-2-carboxylic acid moiety).
pKa: ~4.5 (Carboxylic acid).
LogP: ~3.0 (Hydrophobic indole core).
Critical Impurities:
Precursor: Ethyl 1-ethyl-4,6-dimethyl-1H-indole-2-carboxylate (Hydrophobic, Late Eluter).
Method B: Optimized Gradient (The "Validation Standard")
Column: XBridge Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm)
Mobile Phase A: 0.1% Formic Acid in Water
Mobile Phase B: Acetonitrile
Gradient: 30% B to 90% B over 10 mins.
Detection: UV 268 nm (PDA compatible)
Performance Data Comparison
Parameter
Method A (Isocratic C18)
Method B (Gradient Phenyl-Hexyl)
Analysis
Analyte RT
4.2 min
5.8 min
Method B retains the acid better, separating it from the solvent front.
Ester Impurity RT
> 25.0 min (Broad)
9.2 min (Sharp)
Critical Failure in Method A: The hydrophobic ester elutes too late and too broad for accurate integration.
Resolution (Rs)
1.8 (vs. Aniline)
> 5.0 (vs. Aniline)
Method B utilizes Pi-Pi interactions to separate the aniline starting material cleanly.
Tailing Factor (T)
1.4
1.08
Formic acid in Method B effectively suppresses silanol interactions.
Sensitivity (S/N)
85:1 (LOQ)
140:1 (LOQ)
Sharper peaks in gradient elution improve signal-to-noise ratio.
Expert Insight: Method A is acceptable only for rough purity estimates of the crude solid. However, for validation and release, it fails to quantitate the ester impurity accurately due to band broadening. Method B is the required standard for validation.
Part 3: Optimized Protocol (Method B)
This section details the protocol you should validate.
Chromatographic Conditions
Instrument: HPLC with PDA/UV detector (e.g., Agilent 1260 or Waters Alliance).
Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µm (or equivalent).
Column Temp: 35°C (Improves mass transfer for the indole ring).
Protocol: Spike known amounts of the indole carboxylic acid into a placebo matrix (or solvent if no placebo exists) at 80%, 100%, and 120% levels.
Acceptance: Mean recovery 98.0% – 102.0% with RSD < 2.0%.[1][5]
Limit of Detection (LOD) / Quantitation (LOQ)
Given the importance of the ethyl ester impurity:
LOQ Method: Determine the concentration resulting in a Signal-to-Noise (S/N) ratio of 10:1.
Target: LOQ should be
to meet stringent API intermediate specifications.
Robustness
Intentionally vary parameters to prove method stability:
Flow rate:
mL/min.
Column Temp:
C.
Critical Check: Verify that the resolution between the Acid and the Ester impurity remains
under all conditions.
References
ICH Harmonised Tripartite Guideline. (2005).[6] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.[5][6] Link
Dornala, C. D., et al. (2022).[2][3] RP-HPLC Method Development and Validation for the Estimation of Tivozanib in Bulk and Formulations. International Journal of Pharmacy and Pharmaceutical Research, 26(1), 93-105.[2][3] Link
PubChem. (2023). Ethyl 3,6-dimethyl-1H-indole-2-carboxylate (Precursor Data). National Library of Medicine. Link
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Reference for Gradient vs. Isocratic theory). Link
Sigma-Aldrich. (2023). 1-Ethyl-4,6-dimethyl-1H-indole-2-carboxylic acid Product Specification. Merck KGaA. Link
A Comparative Analysis of the Biological Potency of 1-Ethyl vs. 1-Methyl Indole-2-Carboxylic Acid Derivatives
Introduction The Influence of N-Alkylation: A Structural Perspective The substitution of a hydrogen atom with an alkyl group, such as methyl or ethyl, at the 1-position of the indole ring can impact the molecule's proper...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
The Influence of N-Alkylation: A Structural Perspective
The substitution of a hydrogen atom with an alkyl group, such as methyl or ethyl, at the 1-position of the indole ring can impact the molecule's properties in several ways. The addition of an alkyl group increases lipophilicity, which can affect cell membrane permeability and oral bioavailability. Furthermore, the size and conformation of the N-alkyl group can influence the molecule's ability to fit into the binding pocket of a biological target, thereby altering its potency and selectivity. The ethyl group, being larger and more flexible than the methyl group, can explore a different conformational space within a binding site, potentially leading to different or improved interactions.
Comparative Biological Activities of Derivatives
While direct comparative data for the parent compounds is lacking, insights into the influence of N-ethyl versus N-methyl substitution can be gleaned from structure-activity relationship (SAR) studies of their derivatives across different therapeutic areas.
Cannabinoid Receptor Modulation
Derivatives of indole-2-carboxamide have been investigated as allosteric modulators of the cannabinoid CB1 receptor. In this context, a derivative of 1-ethyl-indole-2-carboxylic acid has been synthesized and evaluated. Specifically, 5-chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide was identified as a prototypical allosteric modulator of the CB1 receptor[1]. While a direct comparison with the corresponding 1-methyl analog was not reported in this specific study, the inclusion of the N-ethyl substituent highlights its compatibility with biological activity in this target class.
Dopamine Receptor Antagonism
In the realm of antipsychotic drug discovery, derivatives of N-(1-ethyl-2-pyrrolidinylmethyl)-4,5-dihydro-1H-benzo[g]indole-3-carboxamide have been synthesized and evaluated for their binding affinity to dopamine D(2)-like receptors[2]. The N-ethyl group in these complex structures was found to be compatible with potent receptor binding. This suggests that for certain G-protein coupled receptors, the presence of an N-ethyl group can be favorable for achieving high affinity.
Anticancer and Anti-inflammatory Applications
1-Methylindole-2-carboxylic acid is frequently utilized as a versatile building block in the synthesis of various bioactive molecules with potential therapeutic applications, including anti-inflammatory and anticancer properties[3]. It serves as a reactant for the preparation of novel indoleamine 2,3-dioxygenase (IDO) inhibitors, which are of interest in cancer immunotherapy. While specific 1-ethyl-indole-2-carboxylic acid derivatives for these targets are less commonly reported, the established role of the 1-methyl analog underscores the importance of N-alkylation in this therapeutic area.
To facilitate further research and direct comparative studies, detailed synthetic protocols for N-alkylation of indole-2-carboxylates are essential.
General Procedure for N-Alkylation of Ethyl Indol-2-carboxylate
A common method for the N-alkylation of indole derivatives involves the use of a base and an alkyl halide in a suitable solvent.
Caption: Workflow for the N-alkylation of ethyl indol-2-carboxylate.
Step-by-Step Protocol:
Dissolve ethyl indol-2-carboxylate in a suitable solvent such as acetone or DMF.
Add a base, for example, potassium hydroxide (KOH) or sodium hydride (NaH), to the solution and stir for a period to deprotonate the indole nitrogen.
Add the corresponding alkyl halide (e.g., ethyl iodide for N-ethylation or methyl iodide for N-methylation) to the reaction mixture.
Stir the reaction at room temperature or with gentle heating until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
Upon completion, quench the reaction with water and extract the product with an organic solvent.
Wash the organic layer, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure.
Purify the crude product by column chromatography to obtain the desired N-alkylated indole-2-carboxylate.
Signaling Pathways
The diverse biological activities of indole-2-carboxylic acid derivatives mean they can modulate various signaling pathways. For instance, as IDO1 inhibitors, they would impact the kynurenine pathway, which is implicated in immune tolerance in cancer.
Caption: Simplified IDO1 signaling pathway and the inhibitory role of indole derivatives.
Conclusion and Future Directions
The available literature suggests that both 1-ethyl and 1-methyl substitutions on the indole-2-carboxylic acid scaffold are viable for the development of biologically active compounds across a range of therapeutic targets. While 1-methylindole-2-carboxylic acid is more frequently cited as a synthetic precursor, derivatives of 1-ethyl-indole-2-carboxylic acid have demonstrated significant potency in specific applications, such as cannabinoid and dopamine receptor modulation.
The absence of direct comparative studies between 1-ethyl and 1-methyl indole-2-carboxylic acids and their analogous derivatives represents a clear gap in the current understanding of the structure-activity relationships of this important scaffold. Future research should aim to conduct systematic, head-to-head comparisons of these analogs to elucidate the precise impact of the N-alkyl substituent size on potency, selectivity, and pharmacokinetic properties. Such studies would provide invaluable guidance for the rational design of next-generation therapeutics based on the indole-2-carboxylic acid core.
References
Naik, N., Sharath, V., & Kumar, H. V. (2012). Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials. European Journal of Chemistry, 3(2), 214-219.
Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor. (2016). ACS Medicinal Chemistry Letters, 7(10), 947–952. [Link]
Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024). RSC Advances, 14(13), 9020-9031. [Link]
Synthesis and biological activity of functionalized indole-2-carboxylates, triazino- and pyridazino-indoles. (2008). Archiv der Pharmazie, 341(5), 283-291. [Link]
Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024). RSC Advances, 14(13), 9020-9031. [Link]
Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. (2020). European Journal of Medicinal Chemistry, 188, 112020. [Link]
Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. (2016). Molecules, 21(3), 333. [Link]
ChemInform Abstract: Synthesis and Biological Activity of Functionalized Indole-2-carboxylates, Triazino- and Pyridazino-indoles. (2010). ChemInform, 39(32).
In silico Characterization, ADMET prediction and Molecular Docking studies of few 2/3 carboxylate-4/5/6-monosubstitued indole derivatives as potential GSK-3β inhibitors. (2022).
In Silico Studies of Indole Derivatives as Antibacterial Agents. (2023). Journal of Pharmaceutical Research International, 35(15), 45-58. [Link]
Synthesis and biological activities of novel aryl indole-2-carboxylic acid analogs as PPARgamma partial agonists. (2005). Bioorganic & Medicinal Chemistry Letters, 15(22), 5035-5038. [Link]
Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. (2022). Pharmaceuticals, 15(8), 1006. [Link]
Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials. (2012). European Journal of Chemistry, 3(2), 214-219. [Link]
Molecular Docking, Synthesis, Characterization and Preliminary Evaluation of some New 3-Ethyl-1H-Indole Derivatives as. (2025). Advanced Journal of Chemistry, Section A, 8(5), 948-960.
In Silico Studies of Indole Derivatives as Antibacterial Agents. (2023).
Synthesis and D(2)-like binding affinity of new derivatives of N-(1-ethyl-2-pyrrolidinylmethyl)-4,5-dihydro-1H-benzo[g]indole-3-carboxamide and related 4H-[4]benzothiopyrano[4,3-b]pyrrole and 5,6-dihydro-4H-benzo[5][6]cyclohepta[b]pyrrole-3-carboxamide analogues. (2002). Bioorganic & Medicinal Chemistry, 10(8), 2485-2496. [Link]
Crystal structure and X-ray diffraction data for indole-2-carboxylic acids
An In-Depth Guide to the Crystal Structure and X-ray Diffraction of Indole-2-Carboxylic Acids for Researchers and Drug Development Professionals Introduction: The Structural Significance of Indole-2-Carboxylic Acids Indo...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Guide to the Crystal Structure and X-ray Diffraction of Indole-2-Carboxylic Acids for Researchers and Drug Development Professionals
Introduction: The Structural Significance of Indole-2-Carboxylic Acids
Indole and its derivatives are foundational scaffolds in medicinal chemistry, integral to the structure of essential biomolecules like serotonin and present in numerous approved drugs.[1][2] Among these, indole-2-carboxylic acid (ICA) and its analogues serve as crucial building blocks in the synthesis of a wide array of bioactive molecules, including anti-inflammatory, anti-cancer, and antiviral agents.[1][3][4] The therapeutic efficacy of these compounds is intrinsically linked to their three-dimensional structure, which dictates their interaction with biological targets.[1]
This guide provides a comprehensive comparison of the crystal structures and X-ray diffraction data for indole-2-carboxylic acids. As a senior application scientist, the aim is to move beyond a mere recitation of data, instead offering a field-proven perspective on why these structural details are paramount for rational drug design and development. We will delve into the principles of X-ray diffraction, compare the crystal packing of ICA and its derivatives, provide actionable experimental protocols, and illustrate the direct line from crystallographic data to the development of novel therapeutics, such as HIV-1 integrase inhibitors.[5][6]
Part 1: Fundamentals of Crystal Structure Determination: SCXRD vs. PXRD
The precise arrangement of atoms within a molecule can be determined using X-ray diffraction (XRD). This technique relies on the principle that when X-rays are directed at a crystal, they are diffracted by the regularly spaced atoms in the crystal lattice, creating a unique pattern.[7] Analysis of this pattern allows for the elucidation of the three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions.[7][8] For organic molecules like indole-2-carboxylic acids, two primary XRD techniques are employed: Single-Crystal X-ray Diffraction (SCXRD) and Powder X-ray Diffraction (PXRD).
Single-Crystal X-ray Diffraction (SCXRD) is considered the gold standard for structure determination.[9] It provides unambiguous, high-resolution data on the atomic arrangement within a single, well-ordered crystal.[7][8] The causality behind its power lies in the analysis of a three-dimensional diffraction pattern obtained by rotating the crystal, which captures data from all possible orientations.[7] This is essential for determining the precise coordinates of each atom in the asymmetric unit.
Powder X-ray Diffraction (PXRD) , on the other hand, utilizes a polycrystalline (powder) sample.[9][10] This results in a one-dimensional diffraction pattern, which is a summation of all possible crystal orientations. While PXRD is invaluable for phase identification, quality control, and determining unit cell parameters, it is generally not suitable for determining the de novo crystal structure of a complex organic molecule.[9][10][11] The overlapping of diffraction peaks makes it difficult to extract the individual reflection intensities required for structure solution.[10] However, methods like Rietveld refinement can be used to refine a known or proposed structure against PXRD data.[12][13]
For the purposes of drug design, where precise knowledge of intermolecular interactions and conformational preferences is critical, SCXRD is the preferred method .
Caption: Workflow for Single-Crystal X-ray Diffraction (SCXRD).
Part 2: Comparative Analysis of Crystal Structures
The crystal structure of the parent indole-2-carboxylic acid (ICA) serves as a crucial baseline for understanding its derivatives. Subtle changes to the molecular scaffold, such as the addition of a substituent, can lead to significant alterations in the crystal packing and intermolecular interactions, a phenomenon known as polymorphism.[14]
Indole-2-Carboxylic Acid (ICA)
The crystal structure of indole-2-carboxylic acid has been determined to be orthorhombic, belonging to the space group Pna2₁.[15] A key feature of its packing is the formation of planar ribbons through a network of intermolecular hydrogen bonds.[15] In this arrangement, both the carboxylic acid O-H group and the indole N-H group act as hydrogen bond donors. The carbonyl oxygen of the carboxylic acid, in turn, acts as an acceptor for two hydrogen bonds.[15] This creates a robust, interconnected network that dictates the solid-state properties of the material.
Case Study: Polymorphism in 5-Methoxy-1H-Indole-2-Carboxylic Acid (MI2CA)
A recent study on 5-methoxy-1H-indole-2-carboxylic acid (MI2CA), a derivative with potential neuroprotective properties, highlights the impact of substitution on crystal packing.[14] Two distinct polymorphs of MI2CA have been identified, each with a unique hydrogen bonding network.
Polymorph 1: Crystallizes in the monoclinic space group C2/c. In this form, molecules arrange into ribbons through intermolecular O–H⋯O and N–H⋯O hydrogen bonds, similar to the parent ICA. However, no cyclic dimers are formed.[14]
Polymorph 2: Crystallizes in the monoclinic space group P2₁/c. The most significant difference in this polymorph is the formation of centrosymmetric cyclic dimers via strong, double O–H⋯O hydrogen bonds between the carboxylic acid groups of two molecules.[14][16][17] These dimers are then further connected into sheets by N–H⋯O interactions, but in this case, the acceptor is the oxygen atom of the neighboring methoxy group, not the carboxylic acid.[14][16]
This comparison underscores a critical point for drug development: a single substituent can fundamentally alter the hydrogen bonding scheme, leading to different polymorphs with potentially different solubilities, stabilities, and bioavailabilities.
Caption: Contrasting hydrogen bonding in ICA vs. MI2CA Polymorph 2.
Part 3: Experimental Protocols for Structural Analysis
The acquisition of high-quality diffraction data is predicated on the quality of the single crystal. The following protocols provide a validated framework for crystal growth and data acquisition.
Protocol 1: Growing X-ray Quality Single Crystals
The cornerstone of a successful SCXRD experiment is a single crystal, ideally between 30 and 300 microns in size, that is transparent and free of defects.[7][18] Slow crystal growth is paramount, as it minimizes the number of nucleation sites and allows for the formation of larger, more ordered crystals.[18][19]
Step-by-Step Methodology:
Purity is Key: Begin with the highest purity sample of the indole-2-carboxylic acid derivative available. Impurities can inhibit crystal growth or become incorporated into the lattice, degrading crystal quality.[19][20] If necessary, purify the crude product by recrystallization or chromatography.[20]
Solvent Screening: Identify a suitable solvent or solvent system. The ideal solvent should dissolve the compound when hot but show limited solubility at room temperature.[20]
Place 5-10 mg of the compound in several small test tubes.
Add different solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene) dropwise to test for solubility at room and elevated temperatures.[20]
Crystal Growth via Slow Evaporation (Recommended Method):
Prepare a nearly saturated solution of the compound in the chosen solvent in a clean Erlenmeyer flask.
Filter the solution through a syringe filter (0.22 µm) into a clean, dust-free vial. This removes particulate matter that could act as unwanted nucleation sites.[19]
Cover the vial with parafilm and puncture it with 1-3 small holes using a needle. This slows the rate of solvent evaporation.[18]
Place the vial in a vibration-free location (e.g., a quiet corner of a lab bench) and leave it undisturbed for several days to weeks.
Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a pipette or a small loop and immediately coat them in a cryoprotectant oil (e.g., Paratone-N) to prevent solvent loss and degradation.
Caption: A generalized workflow for growing high-quality single crystals.
Protocol 2: Single-Crystal X-ray Data Collection and Analysis
This protocol outlines the general steps once a suitable crystal has been mounted on the diffractometer.
Step-by-Step Methodology:
Crystal Mounting: The selected crystal is carefully mounted on a thin glass fiber or a loop and affixed to a goniometer head.[7][8]
Centering: The crystal is precisely centered in the X-ray beam using an optical microscope and automated centering routines.[8]
Data Collection:
The crystal is cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion of the atoms, resulting in a sharper diffraction pattern.
An X-ray beam (e.g., from a Mo or Cu source) is directed at the crystal.[8]
The diffractometer rotates the crystal through a series of angles (omega and phi scans) while a detector (e.g., a CCD or CMOS detector) records the positions and intensities of the diffracted X-ray beams.[7]
Data Processing: The raw diffraction images are processed to determine the unit cell parameters, space group, and a list of reflection intensities (hkl data).
Structure Solution: The processed data is used to solve the "phase problem" and generate an initial electron density map of the unit cell. Direct methods are commonly used for small molecules.[15]
Structure Refinement: An atomic model is built into the electron density map. The positions and displacement parameters of the atoms are then refined using a full-matrix least-squares method to achieve the best possible fit between the observed diffraction data and the data calculated from the model.[15]
Validation: The final structure is rigorously validated using software tools like CHECKCIF to ensure its chemical and crystallographic sensibility. The data is then typically deposited in a public database like the Cambridge Structural Database (CSD).[21]
Part 4: Application in Rational Drug Design
The detailed structural information gleaned from X-ray crystallography is not merely an academic exercise; it is a cornerstone of modern, structure-based drug design. Indole-2-carboxylic acid derivatives are being actively investigated as inhibitors for various therapeutic targets, including HIV-1 integrase.[5][6]
Causality in Drug Design:
Target Binding: The crystal structure of a potential drug molecule reveals its precise conformation and the spatial arrangement of its functional groups (e.g., hydrogen bond donors and acceptors).
Structure-Activity Relationship (SAR): By comparing the crystal structures of a series of analogues with their corresponding biological activities, researchers can establish a structure-activity relationship. For example, the discovery that an N-H and a C2-carboxyl group on the indole scaffold can chelate the two essential Mg²⁺ ions in the active site of HIV-1 integrase was a critical insight derived from structural analysis and molecular docking.[5]
Rational Optimization: This knowledge allows for the rational design of new derivatives. If a crystal structure shows a particular region of the molecule is exposed to solvent, medicinal chemists can add substituents to that position to try and engage with new pockets on the target protein, potentially increasing potency or selectivity.[5][6] For instance, optimizations on the indole-2-carboxylic acid scaffold for HIV-1 integrase inhibitors involved adding halogenated benzene rings to enhance π-π stacking interactions with viral DNA.[5]
Caption: The iterative cycle of structure-based drug design.
Conclusion
The study of the crystal structure of indole-2-carboxylic acids through X-ray diffraction provides indispensable insights for researchers in chemistry and drug development. Single-crystal XRD stands as the definitive technique for elucidating the precise three-dimensional atomic arrangement, which governs the compound's physicochemical properties and its interactions with biological targets. As demonstrated by the polymorphism of 5-methoxy-1H-indole-2-carboxylic acid, even minor molecular modifications can lead to profound changes in crystal packing and hydrogen bonding networks. This structural information is the empirical foundation upon which rational, effective, and targeted drug design is built, transforming a fundamental chemical scaffold into a potential therapeutic agent.
References
What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? (2025, April 14). Creative Biostructure. [Link]
Powder x-ray diffraction analysis with machine learning for organic-semiconductor crystal-structure determination. (2024, July 3). Applied Physics Letters | AIP Publishing. [Link]
Structure Determination of Organic Materials from Powder X-ray Diffraction Data: Opportunities for Multi-technique Synergy. Cardiff University. [Link]
Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. (2024, May 8). MDPI. [Link]
Single-crystal X-ray Diffraction. (2007, May 17). SERC (Carleton). [Link]
Powder X-ray diffraction as a powerful tool to exploit in organic electronics: shedding light on the first N,N - PMC. IUCr Journals. [Link]
Preparation of Single Crystals for X-ray Diffraction. Department of Chemistry | UZH - Universität Zürich. [Link]
Ethyl 1H-indole-2-carboxylate. (2020, August 31). IUCr Journals. [Link]
Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024, March 18). RSC Publishing. [Link]
Structures and vibrational spectra of indole carboxylic acids. Part I. Indole-2-carboxylic acid. (2004, January). Journal of Molecular Structure. [Link]
Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (2024, October 9). MDPI. [Link]
Discovery of a New Polymorph of 5-Methoxy-1 H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. (2024, May 8). PubMed. [Link]
(PDF) Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. (2025, October 12). ResearchGate. [Link]
Single Crystal X-ray Diffraction and Structure Analysis. University of Idaho. [Link]
Molecular Cocrystals of Carboxylic Acids. XXXIII The Crystal Structure of the 1 : 1 Adduct of Indole-2-carboxylic Acid with 5-Nitroquinoline. (1998, October 5). Australian Journal of Chemistry. [Link]
Structure determination of organic materials from powder X-ray diffraction data: Opportunities for multi-technique synergy. (2025, August 4). Cardiff University. [Link]
(PDF) Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (2024, October 3). ResearchGate. [Link]
Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray. (2024, May 8). Semantic Scholar. [Link]
How do organic compounds single crystal X rays diffraction work? (2016, February 3). ResearchGate. [Link]
Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. (2025, February 5). MDPI. [Link]
The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. (2023, December 8). PMC. [Link]
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Chemical structure of indole-2-carboxylic acid (ICA) with the enumeration of atoms indicated. ResearchGate. [Link]
A Comparative Guide to the ¹³C NMR Chemical Shifts of 1-Ethyl-4,6-dimethyl-1H-indole-2-carboxylic acid: A Predictive and Empirical Approach
This guide provides an in-depth analysis of the ¹³C NMR chemical shifts for 1-Ethyl-4,6-dimethyl-1H-indole-2-carboxylic acid. In the absence of publicly available experimental spectra for this specific molecule, this doc...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth analysis of the ¹³C NMR chemical shifts for 1-Ethyl-4,6-dimethyl-1H-indole-2-carboxylic acid. In the absence of publicly available experimental spectra for this specific molecule, this document establishes a robust predictive framework. By dissecting the structure into its core components and analyzing substituent effects based on empirical data from analogous compounds, we offer a reliable, theoretical dataset for researchers. This guide further compares this predictive methodology with standard experimental acquisition protocols, providing a comprehensive resource for scientists engaged in the synthesis and characterization of novel indole derivatives.
The Foundational Role of ¹³C NMR in Indole Chemistry
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules.[1] For complex heterocyclic systems like indoles, which form the scaffold for numerous pharmaceuticals and biologically active compounds, ¹³C NMR is particularly vital. It provides a direct count of non-equivalent carbon atoms and offers profound insights into their electronic environments, revealing the influence of substituents on the indole ring.[2] The chemical shift (δ) of each carbon is exquisitely sensitive to factors such as hybridization, steric effects, and the electron-donating or electron-withdrawing nature of nearby functional groups.
The target molecule, 1-Ethyl-4,6-dimethyl-1H-indole-2-carboxylic acid, presents a multi-substituted indole system. Understanding its ¹³C NMR spectrum is crucial for confirming its synthesis and purity. This guide will build a predicted spectrum by analyzing the known shifts of a parent structure and layering the anticipated effects of its unique substituents.
Methodology: A Predictive Workflow for Chemical Shift Assignment
Our predictive methodology relies on the principle of substituent additivity, a cornerstone of NMR interpretation. By starting with a well-characterized base molecule, we can forecast the chemical shifts of a more complex derivative by adding the known substituent chemical shift (SCS) effects for each additional group.
The logical workflow for this predictive analysis is outlined below.
Caption: Predictive workflow for ¹³C NMR chemical shift assignment.
Deconstruction and Comparative Analysis
Baseline Spectrum: Indole-2-carboxylic acid
The indole-2-carboxylic acid core is our starting point. Its ¹³C NMR spectrum has been reported, providing a solid foundation for our prediction. The approximate chemical shifts, typically recorded in DMSO-d₆, are presented below.
Carbon Atom
Typical Chemical Shift (δ, ppm)
Rationale
C2
~138
Attached to both the carboxylic acid and the nitrogen atom, leading to a downfield shift.
C3
~108
Electron-rich position, shielded relative to other aromatic carbons.
C3a
~128
Bridgehead carbon, typical aromatic range.
C4
~122
Aromatic carbon adjacent to the benzene ring fusion.
C5
~121
Standard aromatic carbon.
C6
~124
Standard aromatic carbon.
C7
~112
Aromatic carbon adjacent to the nitrogen, generally more shielded.
C7a
~137
Bridgehead carbon, adjacent to nitrogen, shifted downfield.
Note: These values are approximate and can vary based on solvent and concentration. Data is collated from publicly available spectral databases.[3][4]
Substituent Effects on the Indole Ring
The electronic properties of the substituents dictate their impact on the chemical shifts of the ring carbons. The ethyl group at the N1 position and the methyl groups at the C4 and C6 positions are all electron-donating groups (EDGs) through an inductive effect.
Caption: Electronic effects of substituents on the indole core.
N-Alkylation (1-Ethyl): Alkylation of the indole nitrogen removes the acidic N-H proton and introduces an electron-donating ethyl group. This generally causes a slight shielding (upfield shift) of the pyrrole ring carbons (C2, C3) and the adjacent benzene ring carbon (C7). The carbons of the ethyl group itself will appear in the aliphatic region.
C-Alkylation (4-Methyl, 6-Methyl): Methyl groups are weak electron-donating groups. Their primary impact is on the carbon to which they are attached (the ipso-carbon), causing a significant downfield shift of 8-12 ppm. They also cause slight shielding (upfield shifts) at the ortho and para positions and minor deshielding at the meta position.[5][6]
Predicted ¹³C NMR Data for 1-Ethyl-4,6-dimethyl-1H-indole-2-carboxylic acid
By applying the principles of substituent additivity to the baseline data of indole-2-carboxylic acid, we can predict the chemical shifts for the target molecule.
Carbon Atom
Predicted Chemical Shift (δ, ppm)
Justification of Shift from Baseline
C2
~137
Minor influence from N-ethylation.
C3
~107
Shielded by N-ethyl group.
C3a
~127
Minor shielding from adjacent C4-methyl group.
C4
~132
Ipso-effect from methyl group causes significant downfield shift.
C5
~120
Ortho to two methyl groups, likely shielded.
C6
~134
Ipso-effect from methyl group causes significant downfield shift.
C7
~110
Ortho to C6-methyl and adjacent to N-ethyl, likely shielded.
C7a
~136
Minor influence from remote substituents.
C OOH
~165
Largely unaffected by ring substituents.
C H₃ (C4)
~21
Typical aromatic methyl carbon.
C H₃ (C6)
~22
Typical aromatic methyl carbon, slightly different environment from C4-CH₃.
N-C H₂CH₃
~42
Methylene carbon attached to nitrogen.
N-CH₂C H₃
~15
Terminal methyl carbon of the ethyl group.
Experimental Verification: A Standard Protocol
While prediction is a powerful tool, it must be validated by empirical data. The following section provides a comprehensive, self-validating protocol for acquiring the ¹³C NMR spectrum of 1-Ethyl-4,6-dimethyl-1H-indole-2-carboxylic acid.
Sample Preparation
Mass Determination: Accurately weigh 15-25 mg of the synthesized compound directly into a clean, dry NMR tube.
Solvent Selection: Add approximately 0.6-0.7 mL of a deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice due to its ability to dissolve a wide range of organic compounds, including carboxylic acids. Chloroform-d (CDCl₃) is an alternative if solubility permits.
Dissolution: Cap the NMR tube and gently vortex or invert until the sample is fully dissolved. A brief application of heat from a heat gun may be used if necessary, but caution is advised to prevent degradation.
Internal Standard (Optional): Tetramethylsilane (TMS) is the standard reference (0.00 ppm). Most modern spectrometers can reference the spectrum to the residual solvent peak, making the addition of TMS unnecessary.[7]
Spectrometer Setup and Data Acquisition
Instrument: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
Experiment Type: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker systems).
Key Parameters:
Lock: Lock the spectrometer onto the deuterium signal of the solvent.
Shimming: Perform automated or manual shimming to optimize magnetic field homogeneity.
Temperature: Maintain a constant temperature, typically 298 K (25 °C).
Spectral Width (SW): Set a wide spectral width of ~240 ppm (from -10 to 230 ppm) to ensure all carbon signals are captured.
Acquisition Time (AQ): Typically 1-2 seconds.
Relaxation Delay (D1): Use a relaxation delay of 2-5 seconds. Quaternary carbons have longer relaxation times, and a sufficient delay is crucial for their quantitative observation.
Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans is required. Start with 1024 scans and increase as needed to achieve an adequate signal-to-noise ratio.
Pulse Program: A 30° or 45° pulse angle is often used to allow for a shorter relaxation delay.
Data Processing
Fourier Transform: Apply an exponential line broadening factor (LB) of 1-2 Hz to improve the signal-to-noise ratio, followed by Fourier transformation.
Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the positive absorptive mode.
Baseline Correction: Apply a polynomial baseline correction to ensure a flat baseline across the spectrum.
Referencing: Calibrate the chemical shift axis by setting the residual solvent peak to its known value (e.g., DMSO-d₆ at 39.52 ppm).
Peak Picking: Identify and list all significant peaks in the spectrum.
Conclusion
This guide establishes a robust, predicted ¹³C NMR dataset for 1-Ethyl-4,6-dimethyl-1H-indole-2-carboxylic acid through a systematic, comparative analysis of its constituent parts. By understanding the foundational chemical shifts of the indole-2-carboxylic acid core and the well-documented effects of N- and C-alkylation, researchers can confidently use these predicted values as a benchmark for analyzing their experimental results. The provided experimental protocol offers a clear and reliable pathway to obtaining high-quality empirical data, enabling the unambiguous structural confirmation essential for advancing research and development in medicinal chemistry.
References
Fraser, R. R., Passannanti, S., & Piozzi, F. (1976). 13C nuclear magnetic resonance spectra of alkyl indoles including derivatives of hexahydroechinulin. Canadian Journal of Chemistry. Available at: [Link]
Parker, R. G., & Roberts, J. D. (1970). Nuclear magnetic resonance spectroscopy. 13C spectra of indole and methylindoles. The Journal of Organic Chemistry. Available at: [Link]
PubChem. (n.d.). Indole-2-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]
McMurry, J. (n.d.). 13.13 Uses of 13C NMR Spectroscopy. In Organic Chemistry. NC State University Libraries. Available at: [Link]
Gable, K. (2022). 13C NMR Chemical Shifts. Oregon State University. Available at: [Link]
Navigating the Thermal Landscape: A Comparative Guide to the Melting Point Determination of 1-(4-cyanophenyl)-5-methoxy-1H-pyrazole-4-carboxylic acid (CAS 1240570-57-3)
The Significance of Melting Point in Pharmaceutical Research The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid state. This thermal event is not merely a physical...
Author: BenchChem Technical Support Team. Date: March 2026
The Significance of Melting Point in Pharmaceutical Research
The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid state. This thermal event is not merely a physical constant but a rich source of information. A sharp and well-defined melting point range is indicative of a high degree of purity. Conversely, a broad or depressed melting point range often suggests the presence of impurities, which can significantly impact a compound's stability, solubility, and ultimately, its therapeutic efficacy and safety. Therefore, the accurate determination of a melting point is a fundamental aspect of quality control and compound characterization in the pharmaceutical industry.
Comparative Analysis of Structurally Related Pyrazole Carboxylic Acids
To provide a predictive context for the melting point of CAS 1240570-57-3, a comparative analysis of structurally similar pyrazole-4-carboxylic acid derivatives is invaluable. The following table summarizes the melting points of several related compounds, highlighting the influence of substituent modifications on this physical property.
The data from these analogs suggest that the melting point of pyrazole carboxylic acids is sensitive to the nature and position of substituents. The presence of a phenyl group at the 1-position generally leads to a higher melting point, likely due to increased molecular weight and intermolecular pi-stacking interactions. The introduction of a methoxy group appears to have a variable effect, while the presence of a trifluoromethyl group in one analog correlates with a lower melting point compared to its methyl-substituted counterpart. Based on these trends, it is reasonable to hypothesize that the melting point of 1-(4-cyanophenyl)-5-methoxy-1H-pyrazole-4-carboxylic acid will likely fall within the range of 180-230°C. However, experimental verification is essential.
Experimental Protocols for Melting Point Determination
Two primary methods are employed for the accurate determination of melting points in a laboratory setting: the traditional capillary method and the more advanced Differential Scanning Calorimetry (DSC).
Method 1: Capillary Melting Point Determination
This classic and widely used technique relies on the visual observation of the melting process of a small sample packed in a capillary tube.
Experimental Workflow:
Figure 1: Workflow for Capillary Melting Point Determination.
Detailed Step-by-Step Protocol:
Sample Preparation:
Ensure the sample of 1-(4-cyanophenyl)-5-methoxy-1H-pyrazole-4-carboxylic acid is completely dry, as residual solvent can depress the melting point.
Finely pulverize a small amount of the sample using a mortar and pestle.
Tamp the open end of a capillary tube into the powdered sample until a column of 2-3 mm is obtained.
Tap the sealed end of the capillary tube on a hard surface to pack the sample tightly.
Measurement:
Insert the packed capillary tube into the heating block of a melting point apparatus.
If a rough estimate of the melting point is unknown, perform a rapid preliminary heating to get an approximate value.
For an accurate measurement, heat the sample rapidly to about 20°C below the expected melting point.
Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample, thermometer, and heating block.
Carefully observe the sample through the magnifying lens.
Record the temperature at which the first droplet of liquid appears (the onset of melting).
Continue heating slowly and record the temperature at which the last solid crystal melts (the clear point).
Data Analysis and Reporting:
The melting point should be reported as a range from the onset to the clear point.
For reliable results, perform the determination in duplicate or triplicate.
Method 2: Differential Scanning Calorimetry (DSC)
DSC is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. It provides a more quantitative and objective measure of the melting point.
Experimental Workflow:
Figure 2: Workflow for DSC Melting Point Determination.
Detailed Step-by-Step Protocol:
Sample Preparation:
Accurately weigh approximately 1-5 mg of 1-(4-cyanophenyl)-5-methoxy-1H-pyrazole-4-carboxylic acid into a clean aluminum DSC pan.
Hermetically seal the pan using a sample press. An unsealed pan can be used if no significant volatilization is expected below the melting point.
DSC Analysis:
Place the sealed sample pan and an empty, sealed reference pan into the DSC instrument's sample and reference holders, respectively.
Set the instrument to equilibrate at a suitable starting temperature, for example, 25°C.
Program the instrument to heat the sample at a constant rate, typically 10°C/min, through the expected melting range.
The instrument will record the differential heat flow between the sample and the reference as a function of temperature.
Data Analysis and Reporting:
The melting of the sample will appear as an endothermic peak on the resulting thermogram.
The onset temperature of this peak is typically reported as the melting point. The peak maximum temperature is also a key characteristic.
The area under the peak can be integrated to determine the enthalpy of fusion (ΔHfus), which is a measure of the energy required to melt the sample.
Conclusion and Best Practices
The determination of the melting point for a novel compound like 1-(4-cyanophenyl)-5-methoxy-1H-pyrazole-4-carboxylic acid (CAS 1240570-57-3) is a critical step in its characterization. While a literature value is not currently available, this guide provides the necessary tools for its experimental determination. By employing either the capillary method for a rapid and accessible measurement or DSC for a more quantitative and detailed analysis, researchers can confidently establish this important physical property.
Furthermore, the comparative data presented for structurally related pyrazole carboxylic acids offers a valuable framework for interpreting the experimental results. Any significant deviation from the expected range based on these analogs may warrant further investigation into the sample's purity or polymorphic form. Adherence to good laboratory practices, including proper sample preparation and instrument calibration, is paramount for obtaining accurate and reproducible melting point data.